Azido-PEG5-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O7/c14-16-15-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-13(17)18/h1-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJUPQILWDVIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Chemical Versatility of Azido-PEG5-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG5-acid (N₃-PEG₅-COOH) is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide group and a carboxylic acid separated by a five-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking a wide array of molecules. This guide delves into the core chemical properties of this compound, offering a comprehensive overview of its reactivity and utility, supplemented with detailed experimental protocols and workflow visualizations to empower your research and development endeavors.
Core Chemical Properties and Specifications
This compound is a water-soluble molecule, a characteristic conferred by its hydrophilic PEG chain, which enhances its biocompatibility and utility in aqueous environments.[1][2][3][4][5] The azide and carboxylic acid functional groups exhibit distinct reactivity profiles, allowing for orthogonal or sequential conjugation strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₅N₃O₇ | |
| Molecular Weight | 335.36 g/mol | |
| CAS Number | 1425973-16-5 | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in water and common organic solvents (e.g., DMF, DMSO) | |
| Purity | Typically >95% | |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Dual Reactivity: A Gateway to Diverse Applications
The chemical utility of this compound stems from its two terminal functional groups: the azide and the carboxylic acid. These groups can be selectively reacted to form stable covalent bonds with a variety of complementary functionalities.
The Azide Terminus: A Hub for "Click Chemistry"
The azide group (N₃) is a key player in the realm of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically, the azide group of this compound can participate in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular reaction involves the [3+2] cycloaddition between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole.
These click chemistry reactions are instrumental in conjugating this compound to alkyne-modified proteins, peptides, nucleic acids, and small molecules.
The Carboxylic Acid Terminus: Forming Stable Amide Bonds
The carboxylic acid (-COOH) group provides a handle for conjugation to primary and secondary amines (-NH₂). This is typically achieved through the formation of an active ester intermediate, most commonly using carbodiimide chemistry.
-
EDC/NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are used to convert the carboxylic acid into a more reactive NHS ester. This ester then readily reacts with amine-containing molecules to form a stable amide bond.
This method is widely employed for attaching this compound to lysine residues on proteins, amine-modified surfaces, and other amine-containing biomolecules.
Experimental Protocols
The following are detailed protocols for the key reactions involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (optional, but recommended)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the reaction buffer.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in a compatible solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture (typically a 1.5 to 5-fold molar excess over the alkyne).
-
Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to a final concentration of 0.1 to 1 mM.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 to 5 mM.
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.
-
Protocol 2: EDC/NHS Amide Bond Formation
This protocol outlines the conjugation of this compound to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column (optional)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in the Activation Buffer.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, add the this compound solution.
-
Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation to Amine:
-
Immediately after activation, add the activated this compound solution to the amine-containing molecule, which should be dissolved in the Coupling Buffer. The optimal molar ratio of the activated linker to the amine-containing molecule should be determined empirically, but a 10-20 fold molar excess of the linker is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubating for 15 minutes.
-
Remove excess reagents and purify the conjugate using a desalting column, dialysis, or another suitable chromatographic method.
-
Visualizing Workflows with this compound
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.
Applications in Drug Development and Beyond
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): this compound can serve as a non-cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted cancer therapy.
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand.
-
Bioconjugation: It is widely used for PEGylating proteins and peptides to improve their solubility, stability, and pharmacokinetic profiles.
-
Nanotechnology and Materials Science: this compound can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and for targeted delivery applications.
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. glpbio.com [glpbio.com]
Azido-PEG5-acid structure and molecular weight.
This guide provides a comprehensive overview of the chemical properties of Azido-PEG5-acid, a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.
Core Properties of this compound
This compound is a hydrophilic polyethylene glycol (PEG) derivative containing a terminal azide group and a carboxylic acid group. The five ethylene glycol units impart excellent water solubility, which is advantageous for biological applications. The azide and carboxylic acid moieties serve as versatile handles for covalent modification of biomolecules.
| Property | Value | References |
| Molecular Formula | C13H25N3O7 | [1][2][3][4] |
| Molecular Weight | 335.36 g/mol | [1] |
| CAS Number | 1425973-16-5 | |
| Purity | >96% | |
| Solubility | Water | |
| Storage | -20°C | |
| Appearance | Colorless to light yellow liquid |
Chemical Reactivity and Applications
The terminal functional groups of this compound enable a variety of conjugation strategies:
-
Azide Group: The azide (N₃) functionality is a key component for "click chemistry." It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, BCN, or DBCO moieties. This forms a stable triazole linkage.
-
Carboxylic Acid Group: The carboxylic acid (-COOH) can be activated to form a stable amide bond with primary amine groups on proteins, peptides, or other biomolecules. This reaction is typically facilitated by coupling agents such as EDC or HATU.
This dual functionality makes this compound a valuable tool for creating antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
Chemical Structure of this compound
The structure consists of a five-unit polyethylene glycol chain flanked by an azide group on one end and a propanoic acid group on the other.
Caption: Chemical structure of this compound.
Experimental Protocols
While specific experimental protocols are highly dependent on the application, a general workflow for bioconjugation using this compound is outlined below.
Workflow for Amine Conjugation via Carboxylic Acid
Caption: General workflow for amine conjugation.
Workflow for Click Chemistry Conjugation via Azide
Caption: General workflow for CuAAC click chemistry.
References
Synthesis and Purification of Azido-PEG5-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG5-acid, a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a robust synthetic pathway, detailed experimental protocols, and methods for purification and characterization.
Overview of this compound
This compound is a hydrophilic linker molecule featuring a terminal azide group and a carboxylic acid. The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, imparts water solubility and flexibility. The azide moiety allows for efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The carboxylic acid group can be readily coupled to primary amines using standard amide bond formation techniques.
Key Properties:
| Property | Value |
| Molecular Formula | C13H25N3O7 |
| Molecular Weight | 335.36 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water and most organic solvents |
Synthetic Pathway
A common and effective synthetic route to this compound involves a multi-step process starting from a commercially available Boc-protected amino-PEG-acid derivative. This strategy ensures selective functionalization of the termini. The overall workflow is depicted below.
Solubility of Azido-PEG5-acid in aqueous and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG5-acid in both aqueous and organic solvents. This document is intended to be a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science, offering essential data and standardized protocols to inform experimental design and application.
Introduction to this compound and its Solubility
This compound is a heterobifunctional linker molecule that plays a crucial role in modern bioconjugation and drug delivery systems. Its structure comprises a terminal azide group, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for the covalent attachment to a wide range of molecules, while the PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
The solubility of this compound is a critical parameter that dictates its handling, reactivity, and overall utility in various applications. The hydrophilic nature of the PEG chain and the polar carboxyl group contribute significantly to its solubility in aqueous media, while the overall molecular structure allows for solubility in several organic solvents. Understanding these solubility characteristics is paramount for the successful design and execution of conjugation reactions and the formulation of PEGylated compounds.
Solubility Data
While specific quantitative solubility data for this compound is not widely published in the scientific literature, qualitative solubility information is available from various chemical suppliers. The following table summarizes the known solubility of this compound and a closely related analogue, Azido-PEG5-amine, in common laboratory solvents. It is important to note that this information is qualitative and experimental determination is recommended for precise quantitative values.
| Compound | Solvent | Solubility | Citation |
| This compound | Water | Soluble | [1][2][3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | ||
| Dimethylformamide (DMF) | Likely Soluble | ||
| Dichloromethane (DCM) | Likely Soluble* | ||
| Azido-PEG5-amine | Water | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | ||
| Dimethylformamide (DMF) | Soluble | ||
| Dichloromethane (DCM) | Soluble |
*Based on the reported solubility of the structurally similar Azido-PEG5-amine.
Experimental Protocol for Determining Equilibrium Solubility
The following is a detailed protocol for determining the equilibrium solubility of this compound in a solvent of interest. This method is based on the widely accepted "shake-flask" method, which is a standard for thermodynamic solubility measurement.
3.1. Materials
-
This compound (solid form)
-
Solvent of interest (e.g., deionized water, DMSO, DMF, DCM)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Record the total weight of the vial and the added solid.
-
Add a known volume of the solvent of interest to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer increases).
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered supernatant with the solvent of interest to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC).
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original (undiluted) saturated solution by multiplying the measured concentration by the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the specific solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL or g/L).
-
Visualizations
The following diagrams illustrate the experimental workflow for determining solubility and the molecular factors influencing the solubility of this compound.
Caption: Experimental Workflow for Determining Equilibrium Solubility.
Caption: Factors Influencing the Solubility of this compound.
References
The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of Azido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the strategic selection of linker molecules is paramount to the efficacy and success of complex therapeutics and diagnostics. Among the diverse array of available linkers, Azido-PEG5-acid has emerged as a cornerstone reagent, offering a versatile and powerful platform for the covalent attachment of molecules. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual schematics to empower researchers in their bioconjugation endeavors.
Core Principles of this compound Functionality
This compound is a heterobifunctional linker characterized by two key reactive moieties at opposite ends of a five-unit polyethylene glycol (PEG) chain: a terminal azide group (-N₃) and a carboxylic acid group (-COOH). This dual functionality allows for a two-step, orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular architectures.
The Role of the PEG5 Spacer: The polyethylene glycol chain is not merely a passive spacer. Its inherent properties are crucial to the overall performance of the resulting bioconjugate.[1][2]
-
Enhanced Solubility: The hydrophilic nature of the PEG linker significantly improves the aqueous solubility of hydrophobic molecules, which is a common challenge in drug development.[1][2]
-
Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the conjugated molecule from the host's immune system and reducing the likelihood of an adverse immune response.
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, thereby extending the circulation half-life of the therapeutic.
-
Steric Hindrance Minimization: The flexible PEG spacer provides adequate distance between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.
Mechanisms of Bioconjugation
The utility of this compound lies in the distinct and highly specific reactions of its terminal functional groups.
Carboxylic Acid Activation and Amide Bond Formation
The carboxylic acid terminus provides a handle for conjugation to primary amines, which are abundantly available on the surface of proteins and other biomolecules in the form of lysine residues. This reaction proceeds via a two-step activation process, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a semi-stable NHS ester. The NHS ester readily reacts with a primary amine to form a stable amide bond.
Azide-Alkyne "Click Chemistry"
The azide group is the cornerstone of this compound's utility in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group undergoes a highly specific cycloaddition reaction with an alkyne group to form a stable triazole linkage. Two primary forms of this reaction are employed in bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide. It is characterized by very fast reaction kinetics and high yields. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without a catalyst, making it highly suitable for applications in living systems. While generally slower than CuAAC, the biocompatibility of SPAAC is a significant advantage.
Quantitative Data on Bioconjugation Reactions
The choice between different conjugation strategies often depends on the desired reaction kinetics, efficiency, and the sensitivity of the biomolecules involved. The following tables summarize key quantitative data for the reactions involving the functional groups of this compound.
| Parameter | EDC/NHS Amide Coupling |
| Reaction pH | Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5 |
| Reaction Time | Activation: 15-30 minutes; Coupling: 1-4 hours |
| Typical Yield | Variable, dependent on substrate and reaction conditions |
| Key Considerations | Potential for self-conjugation; NHS-ester is moisture-sensitive. |
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate (k₂) | 1 - 100 M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne) |
| Typical Yield | >95% | >90% |
| Biocompatibility | Lower (due to copper cytotoxicity) | High |
| Key Considerations | Requires a stabilizing ligand for the copper catalyst. | Requires synthesis of strained cyclooctynes. |
Experimental Protocols
The following are generalized protocols for the key bioconjugation reactions involving this compound. Optimization may be required for specific applications.
Protocol for EDC/NHS Activation of this compound and Conjugation to a Primary Amine
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Amine-containing molecule (e.g., protein)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Immediately add the activated Azido-PEG5-NHS ester solution to the amine-containing molecule in Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purify the conjugate using a desalting column to remove excess reagents.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized biomolecule (prepared using the protocol above)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.
-
In a reaction tube, combine the azide-functionalized biomolecule and a 2 to 5-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the conjugate using size-exclusion chromatography or another appropriate method to remove the copper catalyst and excess reagents.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized biomolecule
-
DBCO-containing molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Dissolve the azide-functionalized biomolecule in the Reaction Buffer.
-
Add the DBCO-containing molecule to the reaction mixture. A 1.5 to 5-fold molar excess of the DBCO reagent is often used.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.
-
Purify the conjugate using an appropriate chromatography method to remove any unreacted starting materials.
Applications in Drug Development: ADCs and PROTACs
The unique capabilities of this compound have made it a valuable tool in the development of cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be used to link the payload to the antibody. Typically, the carboxylic acid end is used to attach the payload, and the azide end is then reacted with a DBCO-functionalized antibody via SPAAC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a flexible linker to connect the target protein ligand and the E3 ligase ligand.
References
The Pivotal Role of the PEG Linker in Azido-PEG5-acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the polyethylene glycol (PEG) linker's function within the heterobifunctional molecule, Azido-PEG5-acid. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the distinct roles of the azide, PEG linker, and carboxylic acid moieties. We will explore how the PEG component critically influences the physicochemical properties of conjugates, thereby enhancing their therapeutic potential. This guide will present quantitative data on the impact of PEGylation, detailed experimental protocols for conjugation, and visual representations of relevant biological pathways to provide a comprehensive resource for the rational design of next-generation therapeutics.
Introduction: The Molecular Architecture of this compound
This compound is a versatile chemical tool that has gained significant traction in the fields of bioconjugation and drug delivery. Its linear structure is composed of three key functional components: a terminal azide group (-N₃), a central polyethylene glycol (PEG) chain of five ethylene glycol units, and a terminal carboxylic acid group (-COOH). This trifunctional nature allows for a modular and strategic approach to the construction of complex biomolecular conjugates.
-
The Azide Group : This moiety is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-containing molecules.[2] This reaction is highly specific and can be performed in complex biological media, making it ideal for labeling and conjugating sensitive biomolecules.[3]
-
The Carboxylic Acid Group : The terminal carboxyl group provides a handle for covalent modification, most commonly through the formation of a stable amide bond with primary amines.[4] This reaction is typically mediated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[] Carboxylic acids are abundant in biomolecules, particularly at the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues, making this a versatile conjugation strategy.
-
The PEG Linker : The central PEG chain is not merely a spacer but a critical determinant of the overall properties of the final conjugate. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that imparts several beneficial characteristics. The PEG5 linker in this compound provides a balance of these properties for various applications.
Below is a DOT script representation of the structure of this compound.
The Multifaceted Role of the PEG Linker
The incorporation of a PEG linker is a widely adopted strategy in drug development known as PEGylation. This process significantly enhances the therapeutic performance of conjugated molecules through several mechanisms.
Enhanced Physicochemical Properties
PEG chains are highly soluble in aqueous solutions, a property that is conferred to the molecules they are attached to. This is particularly advantageous for hydrophobic drugs that would otherwise have poor bioavailability. The ethylene oxide repeating units of PEG form hydrogen bonds with water molecules, creating a hydration shell that increases the overall solubility and stability of the conjugate.
Improved Pharmacokinetics and Reduced Immunogenicity
PEGylation dramatically alters the pharmacokinetic profile of a therapeutic agent. The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a significantly prolonged circulation half-life in the bloodstream. This extended presence allows for a greater opportunity for the therapeutic to reach its target site. Furthermore, the flexible PEG chain creates a "stealth" effect, shielding the conjugated molecule from the host's immune system and proteolytic enzymes, thereby reducing its immunogenicity and degradation.
The "EPR" Effect and Tumor Targeting
In the context of cancer therapy, PEGylation plays a crucial role in exploiting the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky with wide fenestrations, and tumor tissues typically have poor lymphatic drainage. This allows macromolecules and nanoparticles of a certain size to preferentially accumulate in the tumor microenvironment. By increasing the size of a drug conjugate, PEGylation facilitates this passive targeting, leading to a higher concentration of the therapeutic at the tumor site and minimizing off-target toxicity.
Quantitative Impact of PEGylation
The length of the PEG chain is a critical parameter that must be optimized for each specific application. While a longer PEG chain can enhance circulation time, it may also introduce steric hindrance that can interfere with target binding. The following tables summarize quantitative data from various studies on the impact of PEG linker length.
Table 1: Effect of PEG Linker Length on Nanoparticle Uptake in Cancer Cells
| PEG Molecular Weight | Grafting Density | Cell Line | Cellular Uptake (Normalized to non-PEGylated) | Reference |
| 2kDa | 1 PEG/nm² | HeLa | Lower than 5kDa at the same density | |
| 5kDa | 1 PEG/nm² | HeLa | Higher than 2kDa at the same density | |
| 2kDa | 1 PEG/2nm² | HeLa | Higher than 1 PEG/nm² density | |
| 5kDa | 1 PEG/2nm² | HeLa | Higher than 1 PEG/nm² density |
Note: Lower PEG grafting densities and shorter chain lengths generally lead to higher cellular uptake, but this can be at the cost of greater non-specific protein adsorption.
Table 2: Impact of PEGylation on Circulation Half-Life
| Molecule | PEG Moiety | Elimination Half-Life (in mice) | Fold Increase | Reference |
| Recombinant Human TIMP-1 (rhTIMP-1) | None | 1.1 hours | - | |
| PEGylated rhTIMP-1 | 20kDa PEG | 28 hours | 25.5 |
Experimental Protocols
The successful application of this compound relies on robust and well-defined conjugation protocols. Below are detailed methodologies for the two primary conjugation reactions involving the azide and carboxylic acid functionalities.
Protocol for EDC/NHS Coupling of the Carboxylic Acid Group to a Primary Amine
This two-step protocol is a common method for forming a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule (e.g., a protein or peptide).
Materials:
-
This compound
-
Target molecule with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer 1: 0.1M MES (4-morpholinoethanesulfonic acid), pH 4.5-5.0
-
Conjugation Buffer 2: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Solution: 1M Hydroxylamine or 1M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Conjugation Buffer 1 to a final concentration of 1-10 mM.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the target molecule in Conjugation Buffer 2.
-
Add the activated this compound solution to the target molecule solution. A 10- to 20-fold molar excess of the activated PEG linker over the target molecule is recommended.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purify the conjugate using a desalting column to remove excess reagents and byproducts.
-
The following DOT script illustrates the experimental workflow for EDC/NHS coupling.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of the this compound conjugate and an alkyne-modified molecule.
Materials:
-
This compound conjugate
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction Buffer: PBS or other suitable aqueous buffer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the ligand (e.g., 50 mM THPTA in water).
-
Dissolve the azido- and alkyne-containing molecules in the Reaction Buffer.
-
-
Click Reaction:
-
In a reaction tube, combine the azido- and alkyne-modified molecules. A slight molar excess (1.1-1.5 equivalents) of one reactant is often used.
-
Add the ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst and other small molecules.
-
Below is a DOT script for the CuAAC workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives [mdpi.com]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Polyethylene Glycol Density and Length Affects Nanoparticle Uptake by Cancer Cells | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Safe Handling of Azido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for Azido-PEG5-acid, a hydrophilic bifunctional linker commonly utilized in bioconjugation and drug delivery applications. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of its properties and associated hazards.
Chemical and Physical Properties
This compound is a water-soluble polyethylene glycol (PEG) derivative containing a terminal azide group and a carboxylic acid. These functional groups allow for covalent attachment to other molecules, making it a versatile tool in life sciences research.[1][2][3][4][5] The azide group can react with alkynes, BCN, or DBCO through "Click Chemistry," while the carboxylic acid can form stable amide bonds with primary amines using activators like EDC or HATU.
| Property | Value | Source |
| Chemical Formula | C13H25N3O7 | BroadPharm, Chem-Impex, BroadPharm SDS |
| Molecular Weight | 335.35 g/mol (or 335.4) | Chem-Impex, BroadPharm, BroadPharm SDS |
| CAS Number | 1425973-16-5 | BroadPharm, Chem-Impex, BroadPharm SDS |
| Appearance | Colorless to light yellow liquid | Chem-Impex, ChemicalBook |
| Purity | ≥ 97% or 98% | Chem-Impex, BroadPharm |
| Solubility | Soluble in water | BroadPharm, ChemicalBook |
Safety and Handling Precautions
Proper handling of this compound is crucial to ensure personnel safety and maintain the integrity of the compound. The following precautions are based on standard laboratory safety protocols and information from supplier safety data sheets.
A comprehensive set of PPE should be worn at all times when handling this compound to minimize exposure.
| PPE | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from contamination. |
| Respiratory Protection | Suitable respirator | Required when handling the substance outside of a fume hood or if aerosol formation is possible. |
Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.
| Control | Specification | Rationale |
| Ventilation | Use only in a chemical fume hood or an area with appropriate exhaust ventilation. | Reduces the risk of inhalation. |
| Safety Stations | Accessible safety shower and eye wash station | Provides immediate decontamination in case of accidental exposure. |
| Aspect | Precaution |
| Safe Handling | Avoid contact with skin, eyes, and inhalation of any dust, vapors, or mist. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. |
| Storage Conditions | Store in a tightly sealed container in a cool, well-ventilated area. Recommended storage temperature is -20°C for long-term stability. Keep away from direct sunlight and sources of ignition. |
| Incompatible Materials | Strong acids/alkalis and strong oxidizing/reducing agents. |
Emergency Procedures
In the event of an accidental exposure or spill, the following first-aid and cleanup measures should be implemented immediately.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation occurs. |
| Inhalation | Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center. |
| Accidental Spill | Use personal protective equipment. Absorb the spill with an inert material such as sand or vermiculite. Collect the material into a closed container for disposal. Decontaminate the area by scrubbing with alcohol. Prevent the material from entering drains or water courses. |
Stability and Reactivity
| Aspect | Information |
| Reactivity | No specific reactivity data is available, but it is known to react with alkynes, BCN, and DBCO via its azide group, and with primary amines via its carboxylic acid group. |
| Chemical Stability | Stable under recommended storage conditions. |
| Hazardous Reactions | No data available on hazardous reactions. |
| Conditions to Avoid | Heat, flames, and sparks. |
| Hazardous Decomposition Products | May decompose under fire conditions to emit toxic fumes. |
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not detailed in the safety data sheets, a general workflow for its use in a bioconjugation reaction ("Click Chemistry") is provided below. This represents a common application for this type of molecule.
The following diagram illustrates a typical experimental workflow for conjugating this compound to a protein containing a terminal alkyne.
Caption: A generalized workflow for a bioconjugation reaction using this compound.
The following diagram outlines the logical flow of actions and considerations for safely handling a chemical like this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of laboratory chemicals.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations. It is recommended to arrange for disposal by a licensed disposal company. Do not allow the material to enter drains or water courses.
This technical guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always prioritize safety and follow established laboratory protocols when working with any chemical.
References
A Technical Guide to Azido-PEG5-acid: Commercial Availability, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG5-acid, a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted therapeutics. This document details its commercial availability, key chemical properties, and established experimental protocols for its use in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Commercial Suppliers and Availability
This compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development purposes. The table below summarizes the offerings from several prominent vendors, providing key quantitative data for easy comparison.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| BroadPharm | BP-21608 | >98% | 335.4 | 1425973-16-5 | -20°C |
| MedchemExpress | HY-130619 | >98% | 335.36 | 1425973-16-5 | -20°C (powder) |
| Precise PEG | AG-1105 | >96% | 335.36 | 1425973-16-5 | -20°C |
| Glycomindsynth | GMS-P1049 | 95-98% | 335.36 | 1425973-16-5 | -20°C |
| AxisPharm | AP-1021 | >95% | 335.36 | 1425973-16-5 | -20°C |
Core Applications and Reaction Mechanisms
This compound is a valuable tool in bioconjugation due to its two distinct reactive functional groups: a terminal azide group and a carboxylic acid. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
The primary applications of this compound are in the construction of complex biomolecules such as ADCs and PROTACs.[1] This is achieved through two key orthogonal reactions:
-
Amide Bond Formation: The carboxylic acid moiety can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins or antibodies. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": The azide group reacts efficiently and specifically with a terminal alkyne to form a stable triazole linkage. This bio-orthogonal reaction is known for its high yield, selectivity, and biocompatibility.
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Activation of Carboxylic Acid and Amide Coupling to a Primary Amine
This two-step protocol first activates the carboxylic acid of this compound with EDC and NHS to form an amine-reactive NHS ester, which then readily couples with a primary amine-containing molecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule (e.g., protein, peptide)
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Amine Coupling:
-
For sensitive applications, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
Add the activated Azido-PEG5-NHS ester solution to the amine-containing molecule in Coupling Buffer. The molar ratio of the activated linker to the target molecule should be optimized for the specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
-
Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of an this compound conjugate and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (prepared using the protocol above)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Reaction Buffer: e.g., PBS, pH 7.4, or a mixture of t-BuOH and water
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen reaction buffer. A typical molar ratio of azide to alkyne is 1:1 to 1.5:1.
-
-
Catalyst Preparation:
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water) and the copper ligand (e.g., 50 mM THPTA in water).
-
Just before use, prepare a premix of the copper sulfate and ligand. A common ratio is 1:5 of CuSO₄ to ligand.
-
-
Click Reaction:
-
To the solution of the azide and alkyne, add the copper/ligand premix. The final concentration of copper is typically in the range of 50 µM to 2 mM.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Initiate the reaction by adding sodium ascorbate to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.
-
Mandatory Visualizations
Experimental Workflow: Synthesis of a Bioconjugate using this compound
References
In-Depth Technical Guide to the Stability and Storage of Azido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Understanding the stability profile of this reagent is critical for ensuring the integrity of experimental results and the successful development of novel therapeutics.
Core Concepts: Understanding the Stability of this compound
This compound's stability is governed by the chemical properties of its three key components: the azide (-N₃) group, the polyethylene glycol (PEG) linker, and the carboxylic acid (-COOH) group.
-
Azide Group: Organic azides are energetic molecules and can be sensitive to heat, light, pressure, and shock, which can lead to the liberation of nitrogen gas.[1] However, the azide functionality in this compound is generally considered stable under typical laboratory conditions for bioconjugation.[2] Preliminary assessment of the stability of organic azides can be guided by two general rules:
-
Carbon-to-Nitrogen (C/N) Ratio: For this compound (C₁₃H₂₅N₃O₇), the C/N ratio is greater than 3, suggesting good stability.
-
Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic functional group. This compound, with 13 carbons to one azide group, adheres to this guideline, indicating a lower risk of explosive decomposition.[1]
-
-
Polyethylene Glycol (PEG) Linker: The PEG spacer enhances the water solubility and biocompatibility of conjugates.[3] While generally stable, the polyether backbone of PEG can be susceptible to oxidative degradation, particularly in the presence of transition metal ions.[4] Hydrolytic degradation of the PEG linker itself is generally slow but can be influenced by pH and temperature.
-
Carboxylic Acid Group: The terminal carboxylic acid is a stable functional group. It participates in standard coupling reactions with primary amines in the presence of activators like EDC or HATU to form a stable amide bond.
Recommended Storage Conditions
To ensure the long-term stability and performance of this compound, the following storage conditions are recommended based on supplier data sheets and general chemical principles:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes potential thermal degradation of the azide group and slows down any potential hydrolytic degradation of the PEG linker. |
| Light | Protect from light | The azide group can be light-sensitive, and prolonged exposure to UV or even ambient light can lead to decomposition. |
| Moisture | Store in a tightly sealed container | Protects the compound from atmospheric moisture, which could contribute to hydrolysis of the PEG linker over extended periods. For handling, use of anhydrous solvents is recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | While not always specified, this is a good practice for long-term storage to prevent oxidative degradation of the PEG chain. |
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following protocols are adapted from established guidelines for pharmaceutical stress testing.
Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method should be developed to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the azide group) and/or a Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.
-
Column Temperature: 30°C
Forced Degradation Studies
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for 24, 48, and 72 hours.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven at 60°C.
-
Analyze samples at 1, 2, and 4 weeks.
-
-
Photostability:
-
Expose the solid compound and a solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored in the dark under the same temperature conditions.
-
Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method. The percentage of remaining this compound and the formation of degradation products should be quantified.
Data Presentation: Illustrative Stability Data
The following tables present hypothetical, yet representative, data from a forced degradation study of this compound.
Table 1: Thermal and Photostability of Solid this compound
| Condition | Time | % Remaining this compound | Appearance |
| 60°C | 1 week | 98.5 | No change |
| 2 weeks | 97.2 | No change | |
| 4 weeks | 95.0 | Slight yellowing | |
| Photostability (ICH Q1B) | - | 96.8 | Slight discoloration |
| Control (Dark) | 4 weeks | 99.8 | No change |
Table 2: Stability of this compound in Solution (1 mg/mL)
| Condition | Time (hours) | % Remaining this compound |
| 0.1 M HCl, 60°C | 24 | 92.3 |
| 48 | 85.1 | |
| 72 | 78.9 | |
| 0.1 M NaOH, 60°C | 24 | 90.5 |
| 48 | 82.4 | |
| 72 | 75.3 | |
| 3% H₂O₂, RT | 24 | 97.6 |
| 48 | 94.2 | |
| 72 | 90.8 | |
| Water, RT (Control) | 72 | 99.5 |
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for stability testing and the potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
Summary and Conclusions
This compound is a robust bifunctional linker when stored and handled correctly. The primary recommendation is to store the compound at -20°C , protected from light and moisture. Forced degradation studies are crucial for understanding its stability profile in specific applications and for developing appropriate analytical methods to monitor its purity over time. While the azide group is generally stable, it is the most reactive moiety under certain stress conditions such as high heat and light exposure. The PEG linker is susceptible to oxidative and, to a lesser extent, hydrolytic degradation, particularly at non-neutral pH and elevated temperatures. By adhering to the recommended storage conditions and being mindful of the potential degradation pathways, researchers can confidently utilize this compound in their drug development and bioconjugation workflows.
References
Azido-PEG5-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Azido-PEG5-acid is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal azide group and a carboxylic acid connected by a five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the precise covalent attachment of molecules. This guide provides an in-depth overview of the key features, advantages, and applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.
The core utility of this compound lies in its ability to participate in two distinct and highly efficient conjugation chemistries. The azide moiety is a key participant in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][2]. These reactions are renowned for their high yields, specificity, and biocompatibility. The terminal carboxylic acid, on the other hand, can be readily coupled with primary amines through the formation of a stable amide bond, often facilitated by carbodiimide chemistry[3].
The integrated PEG5 linker is not merely a spacer; it imparts significant benefits to the resulting conjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the pharmaceutical properties of therapeutic agents[2]. The hydrophilic and flexible nature of the PEG chain can improve the solubility and stability of hydrophobic drugs, reduce immunogenicity, and prolong circulation half-life by shielding the conjugated molecule from enzymatic degradation and renal clearance[2].
Key Features and Advantages
The adoption of this compound in research and development is driven by a combination of its chemical properties and the inherent advantages of its components.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C13H25N3O7 | --INVALID-LINK-- |
| Molecular Weight | 335.36 g/mol | --INVALID-LINK-- |
| Purity | >95% | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid/oil | --INVALID-LINK-- |
| Solubility | Water, DMSO, DCM, DMF | --INVALID-LINK-- |
| Storage | -20°C for long-term storage | --INVALID-LINK-- |
Advantages of the this compound Linker:
-
Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life in vivo.
-
Reduced Immunogenicity: The PEG linker can mask epitopes on the surface of therapeutic proteins or other biomolecules, reducing their potential to elicit an immune response.
-
Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it suitable for in vivo applications.
-
Versatile Conjugation: The presence of two distinct reactive handles (azide and carboxylic acid) allows for orthogonal conjugation strategies, enabling the precise assembly of complex biomolecules.
-
"Click Chemistry" Compatibility: The azide group's ability to participate in highly efficient and specific click reactions simplifies the conjugation process and improves yields.
Table 2: Kinetic Data for SPAAC Reactions with PEG5 Linkers
The following table presents second-order rate constants for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-PEG5-trastuzumab conjugate with different azides. While not this compound itself, this data provides valuable insight into the reaction kinetics involving a PEG5 linker.
| Reactants | Buffer | Temperature (°C) | Second-Order Rate Constant (k2, M⁻¹s⁻¹) | Reference |
| DBCO-PEG5-Her + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 25 | 0.23 ± 0.00 | |
| DBCO-PEG5-Her + 3-azido-L-alanine | PBS (pH 7) | 25 | 0.18 ± 0.01 | |
| DBCO-PEG5-Her + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 25 | 0.37 ± 0.00 | |
| DBCO-PEG5-Her + 3-azido-L-alanine | HEPES (pH 7) | 25 | 0.22 ± 0.02 |
Applications in Drug Development
This compound is a valuable tool in the development of sophisticated therapeutic agents, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound can be used to link the cytotoxic payload to the antibody. The carboxylic acid end can be attached to the drug, while the azide end can be "clicked" onto an alkyne-modified antibody, or vice versa. The PEG linker in this context not only improves the solubility of the often-hydrophobic drug but can also influence the overall properties of the ADC.
-
PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG linker are crucial for optimizing the ternary complex formation between the PROTAC, the target protein, and the E3 ligase.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.
Protocol 1: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule (1 equivalent) in the reaction buffer.
-
Add the activated Azido-PEG5-NHS ester solution to the amine-containing solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 10-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic technique to remove unreacted starting materials and byproducts. Size-exclusion chromatography is often suitable for separating larger biomolecules from smaller reactants. Reversed-phase HPLC can also be used for purification and analysis.
-
-
Characterization:
-
Characterize the final conjugate by methods such as mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to verify the structure).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide group of an this compound conjugate and an alkyne-functionalized molecule.
Materials:
-
This compound conjugate (from Protocol 1)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS pH 7.4)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction tube, combine the this compound conjugate (1 equivalent) and the alkyne-functionalized molecule (1.2 equivalents) in the reaction buffer.
-
Prepare a premix of CuSO₄ and THPTA by adding the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatographic method to remove the copper catalyst, excess reagents, and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the product using mass spectrometry and other relevant analytical techniques.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free "click" reaction between the azide group of an this compound conjugate and a strained alkyne (e.g., DBCO or BCN).
Materials:
-
This compound conjugate (from Protocol 1)
-
DBCO- or BCN-functionalized molecule
-
Reaction buffer (e.g., PBS pH 7.4, HEPES)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound conjugate (1 equivalent) and the DBCO- or BCN-functionalized molecule (1.5-2 equivalents) in the chosen reaction buffer. The choice of buffer can influence the reaction rate.
-
-
Conjugation Reaction:
-
Mix the solutions of the two reactants.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at around 309 nm or by LC-MS.
-
-
Purification:
-
Purify the conjugate using a suitable chromatographic technique to remove any unreacted starting materials.
-
-
Characterization:
-
Analyze the final product by mass spectrometry and other appropriate methods to confirm successful conjugation.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow involving this compound.
Caption: Amide bond formation workflow using this compound.
Caption: Click chemistry pathways for this compound conjugates.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
This compound is a powerful and versatile chemical tool that facilitates the creation of advanced bioconjugates for a wide range of applications in research and drug development. Its well-defined structure, coupled with the benefits of PEGylation and the efficiency of click chemistry, provides a reliable platform for constructing complex molecules with enhanced properties. The detailed protocols and conceptual workflows presented in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their work, ultimately contributing to the advancement of therapeutic and diagnostic technologies. As with any chemical reagent, proper handling and optimization of reaction conditions are paramount to achieving successful and reproducible results.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG5-acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG5-acid in click chemistry reactions. This versatile heterobifunctional linker is instrumental in the fields of bioconjugation, drug delivery, and proteomics, enabling the precise and efficient linkage of molecules. The inclusion of a five-unit polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1][2]
This compound is amenable to the two primary forms of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This document will detail the protocols for both methodologies, present relevant quantitative data, and provide visual workflows to guide researchers in their experimental design.
Data Presentation: Reaction Parameters
Optimizing click chemistry reactions is crucial for achieving high yields and purity. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions involving PEGylated linkers. These values serve as a starting point, and optimization for specific substrates may be necessary.
Table 1: Key Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Conditions | Notes |
| Reactants | This compound, Alkyne-functionalized molecule | The molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is often used with a reducing agent to generate Cu(I) in situ.[1] The final concentration of copper is typically in the range of 50-250 µM for bioconjugation.[4] |
| Reducing Agent | Sodium Ascorbate | Typically used at a concentration 5-10 times that of the copper. |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA), THPTA | A 1:5 molar ratio of copper to ligand is often used to protect biomolecules. |
| Solvent | DMSO, t-BuOH/H₂O mixture, DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 50°C | Reactions are often performed at room temperature, but gentle heating can increase the rate. |
| Reaction Time | 30 minutes to 48 hours | Reaction completion should be monitored by TLC, LC-MS, or ¹H NMR. |
Table 2: Key Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Recommended Conditions | Notes |
| Reactants | This compound, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | The molar ratio of azide to cyclooctyne is often 1.5:1. |
| Solvent | Phosphate-Buffered Saline (PBS) pH 7.3, DMSO, DMF | For biological applications, PBS is a common choice. |
| Temperature | 4°C to 37°C | The optimal temperature depends on the stability of the biomolecules involved. |
| Reaction Time | 2 to 48 hours | Reaction progress can be monitored by SDS-PAGE for protein conjugations. |
| pH | 7.0 - 7.4 | Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer. |
Experimental Protocols
The following are detailed protocols for the two primary applications of this compound in click chemistry.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
-
Deionized water
-
Nitrogen or Argon gas (optional, for deoxygenation)
Procedure:
-
Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. If using aqueous buffers, ensure all components are soluble.
-
Ligand and Copper Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution.
-
Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix.
-
Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Deoxygenation (Optional): For sensitive substrates, deoxygenate the reaction mixture by bubbling with nitrogen or argon gas.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.
-
Work-up and Purification: Once the reaction is complete, the product can be purified. Common purification methods include precipitation, dialysis (for high molecular weight conjugates), or column chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for copper-free click chemistry using a strained cyclooctyne.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
-
Reaction Setup: Mix the solutions of the azide and cyclooctyne. To maximize reaction efficiency, it is recommended to keep the concentrations of the reactants as high as possible. A 1.5-fold molar excess of the azide-labeled molecule is often used.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C or 4°C).
-
Reaction Monitoring: The reaction can be monitored over time using appropriate analytical methods. Reaction times can range from 2 to 48 hours.
-
Purification (if necessary): In many cases, especially for bioconjugation, the reaction is clean enough that no further purification is required before the next step. If purification is needed, methods like size-exclusion chromatography or dialysis can be employed.
Visualizing the Workflow and Applications
Diagrams illustrating the experimental workflows and a potential signaling pathway application can aid in understanding the utility of this compound.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Application of this compound in PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile bioorthogonal ligation reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1] This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1][2]
Azido-PEG5-acid is a heterobifunctional linker containing a terminal azide group for CuAAC reactions and a carboxylic acid for conjugation to amine-containing molecules. The polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.[3] This linker is particularly valuable in the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of CuAAC makes it an ideal strategy for the rapid synthesis and optimization of PROTACs.
These application notes provide a detailed protocol for performing a CuAAC reaction with this compound, using the synthesis of a Bromodomain-containing protein 4 (BRD4) targeting PROTAC as an illustrative example.
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC with this compound Derivatives
| Parameter | Recommended Conditions | Notes |
| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O | Co-solvents are often necessary to solubilize all reactants. |
| This compound Derivative Concentration | 1.0 - 1.2 equivalents | A slight excess of the azide or alkyne can be used to drive the reaction to completion. |
| Alkyne Substrate Concentration | 1.0 equivalents | The limiting reagent. |
| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent | In situ reduction of Cu(II) to the active Cu(I) is common and convenient. |
| Reducing Agent | Sodium Ascorbate (1.0 - 5.0 eq.) | Should be freshly prepared. |
| Copper Ligand | THPTA or TBTA (1.0 - 5.0 eq. relative to copper) | Ligands accelerate the reaction and protect biomolecules from oxidative damage. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 16 hours | Reaction progress can be monitored by TLC or LC-MS. |
Table 2: Example Reported Yields for CuAAC in Pomalidomide-Based PROTAC Synthesis
| E3 Ligase Ligand (Azide Component) | Alkyne/Azide Partner | Yield (%) | Reference |
| Pomalidomide-alkyne | Various azide-terminated linkers | 40 - 83% | |
| Pomalidomide-amine derivative (converted to azide in situ) | JQ1-alkyne | 67% | |
| Pomalidomide-amine derivative | JQ1-alkyne (one-pot SNAr and click) | 21 - 62% |
Note: Yields are highly dependent on the specific substrates, linker length, and purification methods.
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action: BRD4 Degradation
PROTACs targeting BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, represent a promising therapeutic strategy for various cancers. BRD4 acts as an epigenetic reader, recognizing acetylated histones and recruiting transcriptional machinery to drive the expression of oncogenes like MYC. Small molecule inhibitors like JQ1 can displace BRD4 from chromatin, but their effect can be transient.
A BRD4-targeting PROTAC, synthesized via CuAAC, functions by inducing the degradation of the BRD4 protein. The PROTAC forms a ternary complex with BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, leading to a more potent and sustained downstream effect compared to simple inhibition.
Experimental Workflow for CuAAC Synthesis of a PROTAC
The general workflow for synthesizing a PROTAC using this compound involves the preparation of the azide and alkyne coupling partners, followed by the CuAAC reaction, and subsequent purification and characterization of the final product.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC
This protocol details the synthesis of a BRD4-targeting PROTAC by reacting an alkyne-functionalized JQ1 derivative with a pomalidomide derivative linked to an azide via a PEG5 spacer (Pomalidomide-PEG5-azide). This serves as a specific application of the CuAAC reaction with an this compound derivative.
Materials and Reagents:
-
Pomalidomide-PEG5-azide
-
Alkyne-functionalized JQ1
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous, degassed Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Preparation of Stock Solutions:
-
Pomalidomide-PEG5-azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne-functionalized JQ1: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.
Reaction Setup:
-
In a clean, dry vial, add Pomalidomide-PEG5-azide (1.1 equivalents) and the alkyne-functionalized JQ1 (1.0 equivalent).
-
Add a solvent mixture of DMSO and water to achieve a final reaction concentration of approximately 5-10 mM with respect to the limiting reagent.
-
Add the THPTA ligand solution to a final concentration of approximately 1.25 mM.
-
Add the CuSO₄ solution to a final concentration of approximately 0.25 mM. The solution may turn a pale blue.
Reaction Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM. The solution should become colorless or pale yellow.
-
Seal the vial and stir the reaction mixture at room temperature for 1-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times the volume of the aqueous layer).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure pomalidomide-triazole-JQ1 PROTAC.
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting
Table 3: Troubleshooting Guide for Low-Yield CuAAC Reactions
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | - Use freshly prepared sodium ascorbate solution. - Ensure all solvents are thoroughly degassed to remove oxygen. - Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Impure Reagents | - Confirm the purity of starting materials (azide and alkyne) via NMR or LC-MS. - Purify starting materials if necessary. | |
| Reaction Starts but Does Not Go to Completion | Catalyst Degradation | - Add a second charge of the CuSO₄/ligand and sodium ascorbate solutions. |
| Insufficient Reducing Agent | - Ensure a molar excess of sodium ascorbate relative to the copper catalyst. | |
| Presence of Side Products (e.g., Alkyne Homocoupling) | Oxygen Contamination | - Thoroughly degas all solvents and reagents. - Maintain an inert atmosphere throughout the reaction. |
| Suboptimal Ligand Concentration | - Ensure the appropriate concentration of a copper-chelating ligand like THPTA or TBTA. |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a highly reliable and efficient method for the conjugation of this compound to alkyne-containing molecules. This protocol, exemplified by the synthesis of a BRD4-targeting PROTAC, provides a robust starting point for researchers. The versatility of this chemistry allows for its application in a wide range of fields, from the development of targeted therapeutics to the creation of novel biomaterials. While the provided protocol is a strong guideline, optimization of reaction conditions may be necessary to achieve maximal yields for specific substrates.
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that has become an indispensable tool in chemical biology, drug discovery, and materials science.[1][2] This reaction occurs between a strained cyclooctyne (such as DBCO or BCN) and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][] The reaction's driving force is the high ring strain of the cyclooctyne, which allows the reaction to proceed rapidly and with high specificity under physiological conditions.[2]
Azido-PEG5-acid is a versatile hydrophilic linker that incorporates both an azide group for SPAAC and a carboxylic acid for conjugation to other molecules, such as proteins, drugs, or imaging agents. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, making it an ideal component for creating complex bioconjugates.
Key Applications and Quantitative Data
The versatility of SPAAC using this compound has led to its adoption in a wide range of applications. The following tables summarize key quantitative data and reaction parameters for some of the most common applications.
Table 1: Antibody-Drug Conjugate (ADC) Synthesis
| Parameter | Value | Reference |
| Antibody Concentration | 5-10 mg/mL in PBS (pH 7.4) | |
| Drug-Linker (Azido-PEG5-Payload) Stock Concentration | 10-20 mM in anhydrous DMSO | |
| Molar Excess of Drug-Linker | 5-10 fold | |
| Reaction Time | 1-4 hours | |
| Reaction Temperature | 4°C to room temperature | |
| Typical Drug-to-Antibody Ratio (DAR) | 2-4 | |
| Purification Method | Size-exclusion chromatography (G25) |
Table 2: Cell Surface Labeling
| Parameter | Value | Reference |
| Metabolic Labeling (Ac4ManNAz) Concentration | 25-50 µM | |
| Metabolic Labeling Incubation Time | 24-72 hours | |
| Strained Alkyne Probe (e.g., DBCO-Fluorophore) Concentration | 10-50 µM | |
| SPAAC Labeling Incubation Time | 30-120 minutes | |
| SPAAC Labeling Temperature | 37°C | |
| Imaging Technique | Fluorescence Microscopy, Flow Cytometry |
Table 3: Nanoparticle Functionalization (Gold Nanoparticles)
| Parameter | Value | Reference |
| Gold Nanoparticle Core Size | 10-20 nm | |
| Azide-Thiol Ligand Concentration for Surface Modification | 1 mM in ethanol (100-fold molar excess) | |
| Ligand Exchange Time | At least 12 hours | |
| Purification Method | Centrifugation and resuspension | |
| Cyclooctyne-Molecule Concentration for Conjugation | Dependent on the molecule to be conjugated | |
| Reaction Time for Conjugation | 1-2 hours |
Table 4: SPAAC Reaction Kinetics with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| DBCO | ~0.1 |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes the conjugation of a drug molecule, functionalized with this compound, to a monoclonal antibody (mAb) that has been modified to contain a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-functionalized monoclonal antibody (5-10 mg/mL in PBS, pH 7.4)
-
This compound functionalized payload (e.g., a cytotoxic drug)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., G25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Preparation of Drug-Linker Stock Solution: Dissolve the this compound functionalized payload in anhydrous DMSO to a final concentration of 10-20 mM.
-
Reaction Setup: In a reaction tube, add the DBCO-functionalized antibody solution.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the drug-linker stock solution to the antibody solution. Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Purification: Purify the resulting ADC using a G25 size-exclusion chromatography column equilibrated with PBS (pH 7.4) to remove unreacted drug-linker.
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the drug concentration by measuring the absorbance at the drug's characteristic wavelength.
-
Calculate the Drug-to-Antibody Ratio (DAR) by dividing the molar concentration of the drug by the molar concentration of the antibody.
-
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Protocol 2: Fluorescent Labeling of Cell Surface Glycans
This protocol outlines the metabolic labeling of cell surface glycans with an azido sugar followed by fluorescent tagging via SPAAC.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
-
Cell Fixation (for fixed-cell imaging):
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
SPAAC Reaction:
-
Prepare a solution of the DBCO-functionalized fluorescent dye in PBS (or cell culture medium for live-cell imaging) at a concentration of 10-50 µM.
-
Incubate the cells with the dye solution for 30-120 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove excess dye.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Caption: Workflow for cell surface glycan labeling.
Protocol 3: Surface Functionalization of Gold Nanoparticles (AuNPs)
This protocol details the functionalization of gold nanoparticles with this compound, which can then be used to conjugate other molecules via SPAAC.
Materials:
-
Citrate-stabilized gold nanoparticles (10-20 nm)
-
Azido-PEG5-Thiol (or a similar azide-PEG-thiol linker)
-
Ethanol
-
Deionized water
-
DBCO-functionalized molecule of interest (e.g., a targeting ligand)
-
Centrifuge
Procedure:
-
Surface Functionalization with Azide-PEG-Thiol:
-
Prepare a 1 mM solution of Azido-PEG5-Thiol in ethanol.
-
Add the ethanolic solution of the azide-thiol ligand to the citrate-stabilized AuNP suspension to achieve a 100-fold molar excess.
-
Stir the mixture at room temperature for at least 12 hours to allow for ligand exchange.
-
Purify the azido-functionalized AuNPs by centrifugation and resuspend in deionized water. Repeat the washing step three times.
-
-
Conjugation via SPAAC:
-
To the purified azido-functionalized AuNPs, add the DBCO-functionalized molecule of interest. The optimal concentration will depend on the specific molecule.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Final Purification:
-
Purify the conjugated nanoparticles by centrifugation to remove any unreacted molecules.
-
Resuspend the final functionalized nanoparticles in a suitable buffer for your downstream application.
-
Caption: Workflow for gold nanoparticle functionalization.
Visualization of the SPAAC Reaction and its Application
The following diagrams illustrate the fundamental SPAAC reaction and how it can be applied to study biological systems.
Caption: The fundamental SPAAC reaction.
Caption: Application of SPAAC in studying signaling pathways.
References
Application of Azido-PEG5-acid in antibody-drug conjugate (ADC) development.
Application of Azido-PEG5-acid in Antibody-Drug Conjugate (ADC) Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of this compound in Advanced ADC Design
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads.[1][2]
This compound (N₃-(PEG)₅-COOH) is a hydrophilic, non-cleavable linker that offers a versatile platform for ADC development.[3][4] Its heterobifunctional nature, featuring a terminal azide group and a carboxylic acid, allows for a controlled, two-step conjugation process. This enables the precise attachment of a cytotoxic payload to an antibody, contributing to the generation of more homogeneous and stable ADCs. The PEG component, consisting of five ethylene glycol units, improves the overall hydrophilicity of the ADC, which can lead to enhanced pharmacokinetics and a better therapeutic window.[2]
The azide group provides a bioorthogonal handle for "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which allows for highly efficient and specific conjugation to an alkyne-modified payload without the need for a cytotoxic copper catalyst. The carboxylic acid end can be activated to form a stable amide bond with amine-containing molecules, though in the context of creating a drug-linker construct, it is typically the payload that is first attached to the linker.
Mechanism of Action and Signaling Pathway
The fundamental mechanism of action for an ADC utilizing a non-cleavable linker like this compound involves a multi-step process that begins with systemic circulation and culminates in target cell death.
-
Target Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various degradative enzymes.
-
Payload Release: Inside the lysosome, the antibody is completely degraded by proteases. Because this compound is a non-cleavable linker, the cytotoxic payload is released with the linker and the amino acid residue from the antibody to which it was attached still bound.
-
Cytotoxicity: The released payload-linker-amino acid complex then exerts its cytotoxic effect, leading to apoptosis or cell cycle arrest.
The following diagram illustrates the general mechanism of action for an ADC.
Figure 1: General mechanism of action for an antibody-drug conjugate.
Quantitative Data Summary
The following table provides a template for the types of quantitative data that should be generated during the development and characterization of an ADC. Researchers using this compound would need to perform these experiments to determine the specific characteristics of their conjugate.
| Parameter | Description | Typical Method(s) | Example Desired Outcome |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | HIC-HPLC, RP-HPLC, Mass Spectrometry | 3.5 - 4.0 |
| In Vitro Cytotoxicity (IC50) | The concentration of ADC required to inhibit the growth of 50% of target cancer cells. | Cell-based viability assays (e.g., MTT, CellTiter-Glo) | Low nanomolar (nM) range |
| Plasma Stability | The stability of the ADC in plasma, measuring premature drug deconjugation. | LC-MS analysis of ADC incubated in plasma over time | >95% intact ADC after 7 days |
| In Vivo Efficacy (% TGI) | The percentage of tumor growth inhibition in a xenograft mouse model. | Subcutaneous tumor implantation followed by ADC treatment | >80% TGI at a specified dose |
Table 1: Key Quantitative Parameters for ADC Characterization
Experimental Protocols
The following protocols provide a representative workflow for the synthesis and evaluation of an ADC using this compound. This workflow assumes a site-specific conjugation strategy where the antibody is engineered to contain an azide group.
Experimental Workflow Overview
The overall process involves activating the payload with the this compound linker and then conjugating this drug-linker construct to an azide-modified antibody via click chemistry.
Figure 2: Workflow for ADC synthesis and characterization.
Protocol 1: Synthesis of Payload-PEG5-Azide Construct
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to an amine-containing cytotoxic payload.
-
Reagent Preparation:
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Dissolve the amine-containing payload in anhydrous DMF/DMSO.
-
Prepare fresh solutions of N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same solvent.
-
-
Activation of this compound:
-
In a reaction vessel under inert atmosphere (e.g., nitrogen or argon), add the this compound solution.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the linker solution.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated linker.
-
-
Conjugation to Payload:
-
Add 1.0 equivalent of the amine-containing payload to the activated linker solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to facilitate the reaction.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction by LC-MS.
-
Once complete, purify the Payload-PEG5-Azide construct using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the construct by mass spectrometry and NMR.
-
Protocol 2: Conjugation to Antibody via SPAAC
This protocol details the conjugation of the Payload-PEG5-Azide construct to an antibody that has been engineered to contain a strained alkyne (e.g., DBCO or BCN).
-
Antibody Preparation:
-
Buffer exchange the alkyne-modified antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified Payload-PEG5-Azide construct in a minimal amount of a water-miscible solvent like DMSO.
-
Add a 5-10 molar excess of the Payload-PEG5-Azide solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at room temperature or 4°C for 12-24 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate resin (e.g., Sephadex G-25) or through dialysis.
-
Collect the fractions containing the purified ADC.
-
Concentrate the ADC using centrifugal filter units if necessary.
-
Protocol 3: Characterization of the ADC
-
Instrumentation: An HPLC system equipped with a hydrophobic interaction chromatography (HIC) column.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Procedure:
-
Inject the purified ADC onto the HIC column equilibrated with a high percentage of Mobile Phase A.
-
Elute the ADC species using a decreasing salt gradient (e.g., 100% A to 100% B over 30 minutes).
-
Antibody species with different numbers of conjugated drugs will elute at different times due to differences in hydrophobicity.
-
Calculate the average DAR by integrating the peak areas for each species (DAR0, DAR2, DAR4, etc.) and weighting them by their respective drug load.
-
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the purified ADC, a naked antibody control, and a free drug control in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared solutions to the respective wells.
-
Incubate the plates for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Disclaimer: These protocols are intended as a representative guide. Researchers must optimize conditions for their specific antibody, payload, and cell lines.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Azido-PEG5-Acid Conjugation to Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent attachment of Azido-PEG5-acid to proteins and peptides. This process, known as PEGylation, is a widely utilized bioconjugation technique in research and drug development to enhance the therapeutic properties of biomolecules. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, improve stability, and reduce immunogenicity.[1][2][3][4][5]
This compound is a versatile heterobifunctional linker. It possesses a carboxylic acid group for conjugation to primary amines on a protein or peptide and a terminal azide group that can be used for subsequent "click chemistry" reactions. This allows for a two-stage conjugation strategy, providing greater control and flexibility in the design of complex bioconjugates.
Two primary strategies for conjugating this compound to proteins and peptides are detailed below:
-
Amine Coupling via EDC/NHS Chemistry: This method involves the activation of the carboxylic acid on the this compound to react with primary amines (such as the side chain of lysine residues or the N-terminus) on the protein or peptide.
-
Click Chemistry: This approach utilizes the azide group on the PEG linker to react with a protein or peptide that has been pre-modified with an alkyne group. This can be achieved through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
Data Summary: Reaction Parameters and Purification
The following tables summarize key quantitative data for the successful conjugation and purification of Azido-PEGylated proteins and peptides.
Table 1: Optimal Reaction Conditions for Amine Coupling (EDC/NHS)
| Parameter | Recommended Range | Notes |
| pH | Activation: 4.5-6.0 | The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH. |
| Coupling: 7.2-8.5 | The reaction of the NHS-activated PEG with primary amines is most efficient at a neutral to slightly basic pH. | |
| Temperature | Room Temperature (20-25°C) | The reaction is typically carried out at room temperature. |
| Reaction Time | Activation: 15 minutes | A short activation time is sufficient to form the NHS ester. |
| Coupling: 2 hours to overnight | The coupling reaction time can be varied to optimize conjugation efficiency. | |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | The optimal molar ratio should be determined empirically for each protein. |
| Quenching Agent | Hydroxylamine, Tris, Glycine | Used to stop the reaction by quenching unreacted NHS esters. |
Table 2: Purification Methods for PEGylated Proteins
| Purification Method | Principle of Separation | Application |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Efficient for removing unreacted low molecular weight PEG and by-products. |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate proteins with different degrees of PEGylation as the PEG chains can shield surface charges. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Can be used as a supplementary method to IEX for purifying PEGylated proteins. |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on polarity/hydrophobicity. | Widely used for the purification of PEGylated peptides and small proteins. |
Experimental Protocols
Protocol 1: Amine Coupling of this compound to a Protein using EDC/NHS Chemistry
This protocol describes a two-step process where the carboxylic acid of this compound is first activated with EDC and NHS, followed by conjugation to the primary amines of the target protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5-6)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-20 fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate at room temperature for 15 minutes.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate at room temperature for 2 hours with gentle stirring. The reaction can also be performed overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG and by-products using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Further purify the PEGylated protein using SEC or IEX to separate conjugates with different degrees of PEGylation.
-
Workflow for Amine Coupling of this compound
Caption: Workflow for conjugating this compound to a protein via amine coupling.
Protocol 2: Click Chemistry Conjugation of Azido-PEGylated Protein
This protocol assumes the protein has already been conjugated with this compound as described in Protocol 1. The terminal azide group is then reacted with an alkyne-containing molecule. This example describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azido-PEGylated protein
-
Alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification supplies (e.g., desalting column, HPLC)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
-
-
Click Reaction:
-
In a reaction tube, combine the Azido-PEGylated protein and a molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
If using THPTA, add it to the reaction mixture at this stage.
-
Initiate the reaction by adding CuSO4 followed by sodium ascorbate. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
-
Purification:
-
Remove excess reagents and by-products by a desalting column or dialysis.
-
Further purify the final conjugate using an appropriate chromatography method (e.g., SEC, RP-HPLC) based on the properties of the final product.
-
Logical Flow for Click Chemistry Modification
Caption: Logical flow diagram for modifying an Azido-PEGylated protein using click chemistry.
Signaling Pathways and Applications
PEGylation is a key strategy in drug development to improve the therapeutic efficacy of proteins and peptides. For instance, in oncology, PEGylated cytokines or growth factors can have a longer duration of action, leading to sustained signaling through their respective pathways.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Azido-PEG5-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azido-PEG5-acid as a hydrophilic linker in the construction of drug delivery systems. Detailed protocols for the synthesis and characterization of drug conjugates, particularly Antibody-Drug Conjugates (ADCs) and small molecule drug conjugates, are presented. This document also includes information on the quantitative analysis of conjugation efficiency and in vitro cytotoxicity assays.
Introduction
This compound is a versatile bifunctional linker that plays a crucial role in modern drug delivery strategies. It features a terminal azide group and a carboxylic acid, connected by a five-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic properties.[1][][3] The azide and carboxylic acid moieties allow for sequential or orthogonal conjugation to various molecules of interest, such as antibodies, small molecule drugs, and targeting ligands.
The primary application of this compound is in "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, forming a stable triazole linkage.[4] This makes it an ideal tool for conjugating an azide-modified molecule to an alkyne-containing counterpart. The carboxylic acid group can be activated to form a stable amide bond with amine-containing molecules.[5]
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound is widely used as a linker to attach potent cytotoxic drugs to monoclonal antibodies (mAbs). The hydrophilic PEG spacer can help to overcome aggregation issues often associated with hydrophobic drug payloads.
-
PROTACs (Proteolysis Targeting Chimeras): This linker can be employed in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
-
Targeted Drug Delivery: The bifunctional nature of this compound allows for the construction of drug delivery systems where a targeting ligand is attached to one end and a therapeutic agent to the other, facilitating targeted delivery to specific cells or tissues.
-
Surface Modification: The linker can be used to modify the surface of nanoparticles, liposomes, and other drug carriers to improve their biocompatibility and circulation time.
Physicochemical and Pharmacokinetic Properties
The incorporation of the PEG spacer from the this compound linker can significantly influence the physicochemical and pharmacokinetic properties of the drug conjugate.
| Property | Description | Reference |
| Solubility | The hydrophilic nature of the PEG chain generally increases the aqueous solubility of the conjugate, which is particularly beneficial for hydrophobic drugs. | |
| Biocompatibility | PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule. | |
| Pharmacokinetics | PEGylation can prolong the systemic circulation time of a drug by increasing its hydrodynamic radius, which reduces renal clearance. This can lead to improved drug exposure and potentially a better therapeutic index. | |
| Stability | The triazole linkage formed via click chemistry is highly stable under physiological conditions. The amide bond formed from the carboxylic acid is also robust. |
Experimental Protocols
Protocol 1: Synthesis of an Azido-PEG5-Drug Conjugate (e.g., Camptothecin)
This protocol describes the synthesis of a drug conjugate by first activating the carboxylic acid of this compound and then reacting it with a hydroxyl-containing drug, such as Camptothecin (CPT).
Materials:
-
This compound
-
Camptothecin (CPT)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction can be monitored by TLC or LC-MS.
-
-
Conjugation to Camptothecin:
-
In a separate flask, dissolve Camptothecin (1 equivalent) in anhydrous DMF.
-
Add the activated Azido-PEG5-NHS ester solution to the Camptothecin solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Purify the crude product using flash chromatography on silica gel or preparative HPLC to obtain the pure Azido-PEG5-CPT conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry (CuAAC)
This protocol outlines the conjugation of an alkyne-modified antibody with an azide-containing drug-linker, such as the product from Protocol 1.
Materials:
-
Alkyne-modified monoclonal antibody (mAb)
-
Azido-PEG5-Drug conjugate (from Protocol 1)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the drug conjugate)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).
-
Prepare a stock solution of THPTA in water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Dissolve the Azido-PEG5-Drug conjugate in DMSO to a suitable concentration (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified mAb (e.g., at 1 mg/mL in PBS) with the desired molar excess of the Azido-PEG5-Drug conjugate solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the mAb/drug solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove excess drug-linker and other small molecules.
-
Quantitative Data and Characterization
The quality and efficacy of a drug conjugate are highly dependent on the successful conjugation and the resulting drug-to-antibody ratio (DAR) for ADCs.
Drug-to-Antibody Ratio (DAR) Determination
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the DAR of cysteine-linked ADCs. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.
HIC-HPLC Analysis:
| Parameter | Typical Value/Condition | Reference |
| Column | Butyl-NPR, Tosoh Bioscience | |
| Mobile Phase A | 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 | |
| Mobile Phase B | 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0, with 25% isopropanol (v/v) | |
| Flow Rate | 0.8 mL/min | |
| Detection | UV at 280 nm |
The average DAR can be calculated from the integrated peak areas of the different drug-loaded species.
Average DAR Calculation: DAR = Σ [(Peak Area of DARn * n) / (Total Peak Area)] where 'n' is the number of drugs conjugated to the antibody.
In Vitro Cytotoxicity Assay
The cytotoxic potential of the drug conjugate can be evaluated using in vitro cell-based assays, such as the MTT assay.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the drug conjugate, the free drug, and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for ADC Synthesis
References
Step-by-Step Guide for PEGylation with Azido-PEG5-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Azido-PEG5-acid, a heterobifunctional linker, in bioconjugation. These protocols are designed to guide researchers through the covalent attachment of this polyethylene glycol (PEG) linker to proteins, peptides, or other molecules, enabling a wide range of applications in drug delivery, diagnostics, and proteomics.
Introduction
This compound is a versatile chemical tool featuring a terminal azide group and a carboxylic acid. This structure allows for a two-pronged approach to conjugation. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins) to form a stable amide bond. The azide group serves as a handle for "click chemistry," a set of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the covalent linkage to molecules containing a corresponding alkyne or strained alkyne (e.g., DBCO or BCN) group.
The incorporation of a five-unit PEG spacer enhances the water solubility and can improve the pharmacokinetic properties of the resulting conjugate by increasing its hydrodynamic radius.[1] This guide will detail the protocols for both amine coupling and click chemistry reactions involving this compound, as well as methods for the purification and characterization of the final PEGylated product.
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize key quantitative data and reaction parameters for the protocols described in this document. These values should be considered as starting points, and optimization may be necessary for specific applications.
Table 1: Parameters for Amine Coupling via EDC/NHS Chemistry
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound:Protein) | 10:1 to 50:1 | Higher ratios can increase the degree of PEGylation but may also lead to polysubstitution. |
| Molar Ratio (EDC:this compound) | 1.5:1 to 2:1 | EDC is the activating agent for the carboxylic acid. |
| Molar Ratio (NHS:this compound) | 1:1 to 1.2:1 | NHS is used to create a more stable amine-reactive intermediate. |
| Reaction pH | 6.0 - 7.5 | Optimal for EDC/NHS chemistry to balance activation and hydrolysis. |
| Reaction Time | 2 - 4 hours at room temperature or overnight at 4°C | Longer reaction times at lower temperatures can improve yields. |
| Typical Conjugation Efficiency | 40% - 80% | Highly dependent on the protein and reaction conditions. |
Table 2: Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azido-PEG5-conjugate:Alkyne-molecule) | 1:1.5 to 1:3 | A slight excess of the alkyne-containing molecule is often used. |
| Copper (II) Sulfate (CuSO₄) Concentration | 0.1 - 1.0 mM | The source of the catalytic copper(I) ions. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1.0 - 5.0 mM | Reduces Cu(II) to the active Cu(I) state. |
| Copper Ligand (e.g., THPTA, TBTA) Concentration | 0.5 - 2.0 mM | Stabilizes the Cu(I) ion and improves reaction efficiency. |
| Reaction Time | 1 - 4 hours at room temperature | CuAAC reactions are typically fast. |
| Typical Yield | > 90% | CuAAC is known for its high efficiency and yields.[2][3] |
Table 3: Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azido-PEG5-conjugate:Strained Alkyne) | 1:1.5 to 1:3 | A slight excess of the strained alkyne (e.g., DBCO) is common. |
| Reaction Buffer | PBS, HEPES, or cell culture media | The choice of buffer can influence reaction kinetics. |
| Reaction pH | 7.0 - 8.5 | Generally robust within this range. |
| Reaction Time | 1 - 12 hours at room temperature or 37°C | Reaction times vary depending on the specific strained alkyne used. |
| Second-Order Rate Constant (k₂) with DBCO | ~0.18–0.37 M⁻¹s⁻¹ | The presence of a PEG5 linker has been shown to enhance reaction rates by approximately 31%.[4][5] |
| Typical Yield | > 90% | SPAAC is a highly efficient bioorthogonal reaction. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Amine Coupling
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to primary amines on a target protein.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., MES or PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Conjugation Buffer.
-
This compound Activation: a. Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 100 mM. b. In a separate tube, add the desired molar excess of this compound to the Activation Buffer. c. Add EDC (1.5 to 2 molar equivalents to the PEG linker) and NHS (1 to 1.2 molar equivalents to the PEG linker). d. Incubate the activation reaction for 15-30 minutes at room temperature.
-
Conjugation Reaction: a. Add the activated Azido-PEG5-NHS ester solution to the protein solution. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method.
-
Characterization: Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight, and use mass spectrometry to determine the degree of PEGylation.
Caption: Workflow for Amine Coupling of this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an Azido-PEG5-modified molecule to a molecule containing a terminal alkyne.
Materials:
-
Azido-PEG5-conjugated molecule
-
Alkyne-containing molecule
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh)
-
Copper Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reactants: Dissolve the Azido-PEG5-conjugated molecule and the alkyne-containing molecule in the Reaction Buffer.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the Copper Ligand stock solution.
-
Initiate Reaction: a. To the solution of the azide and alkyne, add the catalyst premix. b. Add the freshly prepared Sodium Ascorbate solution to initiate the reaction. The final concentrations should be in the ranges specified in Table 2.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using a suitable method to remove the copper catalyst, excess reagents, and byproducts.
-
Characterization: Analyze the purified product by techniques such as HPLC, mass spectrometry, or fluorescence (if a fluorescent alkyne was used).
Caption: Workflow for CuAAC "Click Chemistry".
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of an Azido-PEG5-modified molecule to a molecule containing a strained alkyne, such as DBCO.
Materials:
-
Azido-PEG5-conjugated molecule
-
Strained alkyne-containing molecule (e.g., DBCO-NHS ester)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reactants: Dissolve the Azido-PEG5-conjugated molecule and the strained alkyne-containing molecule in the Reaction Buffer.
-
Conjugation Reaction: Mix the two solutions. The reaction will proceed without the need for a catalyst.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purification: Purify the resulting bioconjugate to remove any unreacted strained alkyne using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified conjugate using methods such as HPLC and mass spectrometry to confirm successful conjugation.
Caption: Workflow for SPAAC "Click Chemistry".
Application Example: Targeting a Signaling Pathway
PEGylation is a widely used strategy to improve the therapeutic properties of drugs that target specific cellular signaling pathways. For instance, monoclonal antibodies or small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, could be PEGylated to enhance their in vivo half-life and reduce immunogenicity.
The diagram below illustrates a simplified EGFR signaling pathway. A therapeutic agent, such as a PEGylated antibody, would bind to the extracellular domain of EGFR, preventing its activation and downstream signaling that leads to cell proliferation and survival.
Caption: Simplified EGFR Signaling Pathway Inhibition.
References
- 1. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
How to improve the efficiency of Azido-PEG5-acid conjugation reactions.
Welcome to the technical support center for Azido-PEG5-acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring you can optimize your experiments for maximum efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of EDC and NHS in the this compound conjugation reaction?
A1: In this conjugation, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the terminal carboxylic acid of the this compound. This activation results in a highly reactive O-acylisourea intermediate.[1] However, this intermediate is unstable in aqueous solutions and can hydrolyze. N-hydroxysuccinimide (NHS) is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[2][3] This NHS ester then efficiently reacts with primary amines on your target molecule to form a stable amide bond.[4][5] The use of NHS significantly improves the efficiency of the EDC-mediated coupling.
Q2: What is the optimal pH for the two main steps of the EDC/NHS conjugation reaction?
A2: The EDC/NHS conjugation is a two-step process with different optimal pH ranges for each step:
-
Activation Step: The activation of the carboxylic acid on this compound by EDC is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.
-
Conjugation Step: The reaction of the newly formed NHS-ester with the primary amine of the target molecule is most efficient at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.
Q3: Can I perform the conjugation as a one-step reaction?
A3: While a one-step reaction is possible, a two-step procedure is generally recommended for higher efficiency. In a two-step protocol, the this compound is first activated with EDC and NHS at an acidic pH. Subsequently, the pH is raised before adding the amine-containing molecule. This approach minimizes the hydrolysis of the NHS ester and reduces the potential for unwanted side reactions.
Q4: What are the most common side reactions that can reduce the efficiency of my conjugation?
A4: The most significant side reaction is the hydrolysis of the NHS ester, which regenerates the original carboxyl group and prevents conjugation. The rate of this hydrolysis increases with pH; for instance, the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 8.6. Another potential issue is the aggregation of the protein or molecule to be conjugated, especially if the reaction conditions are not optimal.
Q5: What type of buffer should I use for this reaction?
A5: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.
-
For the activation step (acidic pH): MES buffer (2-(N-morpholino)ethanesulfonic acid) is a common choice.
-
For the conjugation step (alkaline pH): Phosphate-buffered saline (PBS), HEPES, or borate buffers are suitable. Buffers containing primary amines, such as Tris or glycine, should be avoided during the reaction but can be used to quench the reaction once it is complete.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Potential Cause | Suggested Solution |
| Hydrolysis of NHS-ester | Perform the conjugation step immediately after the activation of the this compound. Ensure the pH of the coupling buffer is in the optimal range of 7.2-8.0 to balance reactivity and hydrolysis. Consider performing the reaction at a lower temperature (4°C) to slow down the rate of hydrolysis. |
| Incorrect Buffer pH | Verify the pH of your activation buffer (should be 4.5-6.0) and your coupling buffer (should be 7.2-8.5). Use a calibrated pH meter. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them properly in a desiccator at -20°C. Equilibrate the reagent vials to room temperature before opening to prevent moisture condensation. |
| Competing Amines in Buffer | Ensure your buffers (both for activation and conjugation) do not contain primary amines (e.g., Tris, glycine). |
| Insufficient Molar Ratio of Reagents | Optimize the molar ratio of this compound to your target molecule, as well as the molar excess of EDC and NHS. A molar excess of EDC and NHS over the PEG linker is recommended. |
Issue 2: Aggregation of the Conjugate
| Potential Cause | Suggested Solution |
| High Degree of Labeling | Reduce the molar ratio of the this compound to your target molecule. A high degree of PEGylation can sometimes lead to insolubility or aggregation. |
| Hydrophobic Interactions | Include additives in your buffer that can help to reduce non-specific hydrophobic interactions. Examples include arginine or non-ionic detergents like Tween-20. |
| Incorrect pH or Ionic Strength | Ensure the pH and ionic strength of your buffers are suitable for maintaining the stability of your target molecule. |
Experimental Protocols
A general two-step protocol for the conjugation of this compound to an amine-containing protein is provided below. Note that the optimal conditions, particularly the molar ratios of reactants, should be determined empirically for each specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein)
-
Activation Buffer: MES buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer: PBS (Phosphate-Buffered Saline, e.g., 20mM sodium phosphate, 150mM NaCl, pH 7.2-7.5)
-
Quenching Solution: Tris buffer or hydroxylamine (e.g., 1 M, pH 8.5)
-
Desalting columns for purification
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer immediately before use.
-
Add a molar excess of EDC and NHS to the this compound solution. A typical starting point is a 2- to 10-fold molar excess of EDC and NHS over the PEG linker.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Molecule
-
Immediately after activation, you can either add the activated PEG linker to the protein solution or, for more sensitive applications, remove excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer. The optimal pH for this step is between 7.2 and 8.0. If you did not perform a buffer exchange in the previous step, adjust the pH of the activation mixture to 7.2-7.5 by adding Coupling Buffer.
-
Add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for your specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purify the conjugate to remove excess reagents and byproducts. Common methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Data Summary
The following table summarizes the impact of various experimental parameters on the efficiency of this compound conjugation reactions.
| Parameter | Effect on... | Recommendation |
| Activation pH | Carboxylic Acid Activation | Optimal at pH 4.5-6.0 for efficient EDC/NHS activation. |
| Conjugation pH | Amine Coupling & NHS-ester Hydrolysis | Optimal at pH 7.2-8.5 for amine reaction. Higher pH increases the rate of NHS-ester hydrolysis. |
| Temperature | Reaction Rate & Reagent Stability | Room temperature is common for both steps. Lowering the temperature to 4°C can decrease the rate of NHS-ester hydrolysis and may be beneficial for sensitive proteins. |
| Reaction Time | Conjugation Efficiency | Activation is typically fast (15-30 min). Conjugation can range from 1-2 hours to overnight. |
| Buffer Composition | Reaction Specificity | Avoid buffers with primary amines (e.g., Tris, glycine) or carboxylates during the reaction. |
| Reagent Purity & Storage | Overall Yield | Use fresh, high-purity EDC and NHS. Store desiccated at -20°C. |
Visualizations
Caption: Experimental workflow for a two-step this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Common side reactions with Azido-PEG5-acid and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG5-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two primary reactive groups: an azide (-N3) group and a terminal carboxylic acid (-COOH). The polyethylene glycol (PEG) spacer consists of five ethylene glycol units, which imparts hydrophilicity and flexibility to the molecule.[1][2][3]
Its primary applications involve bioconjugation, where it is used to link molecules together.[3] The azide group is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach to molecules containing an alkyne group.[1] The carboxylic acid can be coupled with primary amines to form stable amide bonds, often after activation with reagents like EDC or by converting it to an NHS ester. This dual functionality makes it a versatile tool in drug delivery, proteomics, and the development of antibody-drug conjugates (ADCs) and PROTACs.
Q2: How stable is the azide group on this compound during the carboxylic acid coupling reaction?
The azide group is generally very stable under the mild conditions used for amide bond formation from the carboxylic acid. It does not typically react during EDC/NHS or HATU coupling procedures. However, it is important to avoid strong reducing agents, especially thiols, during the reaction and work-up, as these can reduce the azide.
Q3: What are the storage recommendations for this compound and its derivatives?
This compound and its activated forms (like NHS esters) are sensitive to moisture. It is recommended to store them at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. For activated esters like Azido-PEG5-NHS ester, it is best to dissolve the reagent immediately before use and avoid preparing stock solutions for long-term storage due to hydrolysis.
Troubleshooting Guide: Common Side Reactions and How to Avoid Them
This guide addresses specific issues that may arise during conjugation reactions with this compound.
Issue 1: Low Yield of Amide Bond Formation (Carboxylic Acid Reaction)
Possible Cause 1: Inefficient activation of the carboxylic acid.
-
Solution: When using carbodiimide activators like EDC, the primary side reaction is the formation of a stable N-acylurea byproduct, which is unable to react with the amine. To minimize this, always use an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the activated carboxylic acid to form a more stable intermediate that is less prone to rearrangement and reacts efficiently with the amine.
Possible Cause 2: Suboptimal pH for the coupling reaction.
-
Solution: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the activated acid (e.g., NHS ester) with a primary amine is most efficient at a slightly basic pH (7.2-8.5). A two-step, two-pH protocol can optimize the yield. First, activate the this compound with EDC/NHS at pH 5-6, then raise the pH to 7.2-7.5 before adding your amine-containing molecule.
Possible Cause 3: Presence of competing nucleophiles.
-
Solution: Ensure that your reaction buffer does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the activated carboxylic acid. Use non-amine-containing buffers like PBS (phosphate-buffered saline), HEPES, or borate buffer.
Issue 2: Hydrolysis of Pre-activated Azido-PEG5-NHS Ester
Possible Cause: Reaction with water in the solvent.
-
Solution: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH. This hydrolysis reaction competes with the desired reaction with the amine. To minimize hydrolysis:
-
Work quickly and dissolve the Azido-PEG5-NHS ester immediately before use.
-
Control the pH of the reaction. While the amine reaction is faster at higher pH, so is hydrolysis. A pH range of 7.2-8.5 is a good compromise.
-
Consider increasing the concentration of your amine-containing molecule to favor the aminolysis reaction over hydrolysis.
-
Issue 3: Aggregation of the Final PEGylated Conjugate
Possible Cause: Increased hydrophobicity or intermolecular interactions after conjugation.
-
Solution: While PEGylation generally increases solubility, the properties of the conjugated molecule can sometimes lead to aggregation.
-
Optimize the Drug-to-Antibody Ratio (DAR): In the context of ADCs, a high DAR, especially with hydrophobic drugs, can lead to aggregation. It may be necessary to target a lower DAR.
-
Formulation: The choice of buffer and excipients can be critical. In some cases, the addition of solubilizing agents may be necessary.
-
Purification: Proper purification to remove unreacted starting materials and byproducts is essential, as these can sometimes contribute to aggregation.
-
Quantitative Data Summary
Table 1: Recommended pH Conditions for this compound Coupling Reactions
| Reaction Step | Reagents | Optimal pH Range | Rationale |
| Carboxylic Acid Activation | This compound + EDC/NHS | 4.5 - 6.0 | Maximizes the formation of the active NHS-ester intermediate and minimizes hydrolysis of EDC. |
| Amine Coupling | Activated this compound + Primary Amine | 7.2 - 8.5 | Ensures the primary amine is deprotonated and sufficiently nucleophilic for efficient reaction. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol is designed to maximize conjugation efficiency by performing the activation and coupling steps at their respective optimal pH.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein with primary amine groups
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines, exchange it into the Coupling Buffer using a desalting column or dialysis.
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use. Do not store these solutions.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 10-50 fold molar excess of this compound with a 1.5-fold molar excess of both EDC and NHS (relative to the this compound).
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Visualizations
Caption: Workflow for this compound and protein conjugation.
References
Technical Support Center: Troubleshooting Low Yield in Azido-PEG5-acid Click Chemistry
Welcome to the technical support center for Azido-PEG5-acid click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a hydrophilic linker containing a terminal azide group, a five-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. The azide group allows for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate it with molecules containing a terminal alkyne.[1][2] The PEG chain enhances solubility and reduces steric hindrance, while the carboxylic acid can be used for further functionalization, for example, by forming an amide bond with a primary amine.[2][3] It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1]
Q2: Why is my CuAAC reaction with this compound resulting in a low yield?
Several factors can contribute to low yields in CuAAC reactions. The most common issues include:
-
Inactive Copper Catalyst: The active catalyst for the reaction is Cu(I). Oxygen can oxidize the Cu(I) to the inactive Cu(II) state.
-
Side Reactions: The primary side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of the alkyne starting material.
-
Steric Hindrance: The PEG chain, while beneficial for solubility, can sterically hinder the azide and alkyne functional groups from coming together.
-
Copper Sequestration: Other functional groups in your molecule, such as thiols or histidines, can chelate the copper catalyst, making it unavailable for the click reaction.
-
Poor Substrate Solubility: Although the PEG linker improves water solubility, the entire molecule or the alkyne-functionalized partner may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture.
-
Reagent Integrity: Degradation of the azide or the reducing agent (e.g., sodium ascorbate) can lead to failed reactions.
Q3: How can I improve the yield of my this compound click reaction?
To improve your reaction yield, consider the following optimization strategies:
-
Use a Reducing Agent: To maintain the copper in its active Cu(I) state, use a reducing agent like sodium ascorbate. It is often added fresh to the reaction mixture.
-
Incorporate a Ligand: A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.
-
Degas Your Solvents: To minimize the presence of oxygen, which can deactivate the catalyst, it is crucial to degas your solvents before use.
-
Optimize Reactant Concentrations: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can help drive the reaction to completion.
-
Adjust the Solvent System: If solubility is an issue, consider using a co-solvent system such as DMSO/water, t-BuOH/water, or DMF/water.
-
Control the Temperature: Most click reactions proceed well at room temperature. Gentle heating (e.g., 40-50 °C) can sometimes increase the reaction rate, but be aware that it can also promote side reactions.
-
Monitor Reaction Progress: Use techniques like TLC, LC-MS, or NMR to monitor the reaction's progress and determine the optimal reaction time.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields in your this compound click chemistry experiments.
| Problem | Potential Cause | Suggested Solution |
| No or Very Low Product Formation | Inactive copper catalyst due to oxidation. | Use a fresh solution of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O). Alternatively, use a Cu(I) source directly, ensuring it has not been oxidized. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Degraded azide or alkyne starting material. | Verify the purity of your this compound and alkyne-functionalized molecule. Azides can be sensitive to light and heat. Store them properly and consider re-purifying if necessary. | |
| Insufficiently active catalyst system. | Add a copper-stabilizing ligand like THPTA or TBTA. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended. | |
| Low Yield with Unreacted Starting Materials | Poor solubility of reactants. | Use a co-solvent system like DMSO/H₂O, t-BuOH/H₂O, or DMF/H₂O to ensure all components are fully dissolved. |
| Steric hindrance from the PEG chain or bulky substrates. | Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40-50°C). Consider using a longer PEG linker if steric hindrance is a significant issue, as some studies suggest longer chains can improve conjugation efficiency up to a certain point. | |
| Suboptimal pH. | The optimal pH for CuAAC reactions is typically between 4 and 12. For reactions involving biomolecules, a pH range of 6.5-8.0 is often used. Avoid using buffers containing amines, such as Tris, as they can chelate copper. | |
| Presence of Side Products | Glaser-Hay coupling (alkyne homodimerization). | This is an oxidative side reaction. Ensure your solvents are thoroughly deoxygenated. The use of a reducing agent like sodium ascorbate also helps to minimize this side product. |
| Byproducts from ascorbate oxidation. | Ascorbate oxidation can generate reactive species that may modify proteins. Adding aminoguanidine can help to intercept these byproducts. | |
| Difficulty in Product Purification | Removal of copper catalyst. | After the reaction, add a chelating agent like EDTA to sequester the copper. The product can then be purified by methods such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC. |
| Separating product from excess PEGylated starting material. | Optimize the stoichiometry to use a minimal excess of the this compound. Purification methods like SEC or RP-HPLC that separate based on size or hydrophobicity can be effective. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol provides a starting point for the copper-catalyzed click reaction. Optimization of concentrations, catalyst loading, and reaction time may be necessary for your specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., deionized water, DMSO, t-BuOH)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water). A typical starting concentration is 10 mM for each reactant.
-
-
Catalyst and Ligand Premix:
-
In a separate vial, prepare a stock solution of the copper catalyst and ligand. For example, dissolve CuSO₄·5H₂O (e.g., 100 mM in water) and THPTA (e.g., 500 mM in water). A 1:5 copper-to-ligand ratio is often used.
-
-
Reaction Setup:
-
In a reaction vial, add the solution of this compound and the alkyne-functionalized molecule.
-
Add the premixed copper/ligand solution. A final copper concentration of 50-100 µM is a good starting point for many bioconjugation reactions.
-
If working with oxygen-sensitive reagents, degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Initiation:
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. A final concentration of 5 mM is typically sufficient.
-
-
Incubation:
-
Stir the reaction mixture at room temperature. The reaction can be monitored by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of a chelating agent like EDTA to remove the copper catalyst.
-
The product can be purified by an appropriate method such as size-exclusion chromatography, dialysis (for high molecular weight products), or reverse-phase HPLC.
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate molecular weight cutoff
-
Elution buffer (e.g., PBS)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen elution buffer.
-
Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal separation.
-
Elution: Elute the sample with the elution buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector. The larger, conjugated product will elute before the smaller, unreacted this compound and other small molecules.
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., SDS-PAGE, LC-MS) to identify the fractions containing the purified product.
Protocol 3: Characterization by NMR and Mass Spectrometry
¹H NMR Spectroscopy:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
The formation of the triazole ring will result in a characteristic new proton signal in the aromatic region, typically between 7.5 and 8.5 ppm.
-
The disappearance of the alkyne proton signal (if present in the starting material) and a shift in the signals of the methylene protons adjacent to the azide and alkyne will also indicate a successful reaction.
Mass Spectrometry (MS):
-
Analyze the purified product by a suitable mass spectrometry technique (e.g., ESI-MS).
-
The observed molecular weight should correspond to the calculated molecular weight of the conjugated product.
Visualizations
Caption: General experimental workflow for a CuAAC reaction using this compound.
Caption: A decision-making flowchart for troubleshooting low yields in CuAAC reactions.
References
Technical Support Center: Optimizing Azido-PEG5-acid Bioconjugation
Welcome to the technical support center for Azido-PEG5-acid bioconjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule. It contains two key reactive groups:
-
A terminal carboxylic acid (-COOH) that can be coupled to primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as using EDC and NHS.[1][2][3]
-
A terminal azide group (-N3) which is used in "click chemistry". The azide group can specifically and efficiently react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4]
Q2: What are the main applications of this compound?
This compound is widely used in bioconjugation and drug delivery. Common applications include:
-
PEGylation of proteins, peptides, and oligonucleotides: The polyethylene glycol (PEG) spacer enhances the solubility and in vivo circulation time of biomolecules.
-
Antibody-Drug Conjugate (ADC) development: It can be used as a linker to attach cytotoxic drugs to antibodies.
-
PROTAC synthesis: It serves as a linker in the formation of Proteolysis Targeting Chimeras.
-
Surface modification: Immobilizing biomolecules onto surfaces for various applications.
Q3: What are the critical parameters to control for successful conjugation of the carboxylic acid group?
The most critical parameters for the successful conjugation of the carboxylic acid moiety of this compound to a primary amine using EDC/NHS chemistry are pH, buffer selection, and the molar ratio of reagents.
Troubleshooting Guide
Low Conjugation Yield
Low yield is a common issue in bioconjugation reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.2-8.5. Ensure you are using a two-step reaction with appropriate pH control for each step. |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with the reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or Borate buffer for the conjugation step. |
| Hydrolysis of NHS-ester | The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Prepare EDC and NHS solutions fresh and use them immediately. Perform the conjugation step promptly after the activation of this compound. |
| Steric Hindrance | The PEG chain, although beneficial for solubility, can sometimes cause steric hindrance, preventing the reactive groups from accessing the target molecule. Consider using a longer or shorter PEG linker if steric hindrance is suspected. |
| Incorrect Molar Ratios | An insufficient molar excess of the this compound or coupling reagents can lead to low conjugation efficiency. Optimize the molar ratio of this compound to your target molecule and the ratio of EDC/NHS to the this compound. |
Aggregation of Conjugates
Protein aggregation can occur during the conjugation process. Here are some troubleshooting tips.
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Excessive modification of the protein surface can lead to changes in its properties and cause aggregation. Reduce the molar excess of the this compound in the reaction. |
| Hydrophobic Interactions | The payload attached to the PEG linker might be hydrophobic, leading to aggregation. Longer PEG chains can help to shield the hydrophobic payload and improve solubility. |
| Reaction Conditions | High temperature and prolonged reaction times can sometimes promote aggregation. Optimize these parameters by testing a range of temperatures (e.g., 4°C vs. room temperature) and reaction times. |
| Purification Issues | Aggregates can form during purification steps. Ensure that the buffers used during purification are optimized to maintain the solubility of the conjugate. |
Experimental Protocols
Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes the activation of the carboxylic acid group of this compound followed by conjugation to primary amines on a protein.
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns for purification
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 100 mg/mL).
-
Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2-5 fold molar excess of EDC/NHS over the PEG linker.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
Step 2: Conjugation to the Protein
-
Immediately add the activated Azido-PEG5-NHS ester solution to the protein solution in Coupling Buffer. The molar ratio of the activated linker to the protein should be optimized for the specific application, typically ranging from 10 to 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Quantitative Parameters for Optimization:
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for carbodiimide chemistry. |
| Conjugation pH | 7.2 - 8.5 | Optimal for reaction of NHS-ester with primary amines. |
| EDC:NHS:PEG-acid Molar Ratio | 2:1:1 to 5:2:1 | Can be optimized to improve activation efficiency. |
| PEG-linker:Protein Molar Ratio | 5:1 to 20:1 | Higher ratios increase labeling but also risk of aggregation. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can reduce hydrolysis and aggregation. |
| Reaction Time | 1 hour to overnight | Longer times may increase conjugation but also hydrolysis. |
Visualizations
Experimental Workflow for this compound Bioconjugation
Caption: Workflow for the two-step bioconjugation of this compound to a protein.
Troubleshooting Logic for Low Conjugation Yield
Caption: Decision tree for troubleshooting low yield in this compound conjugation.
References
Technical Support Center: Purification of Azido-PEG5-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for Azido-PEG5-acid conjugates. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for purifying this compound conjugates?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for purifying this compound conjugates and other PEGylated molecules. The separation is based on the hydrophobicity of the molecules. For many conjugates, the molecule attached to the PEG linker provides sufficient hydrophobicity for good retention and separation on a non-polar stationary phase like C18 or C8.
Q2: What are the common impurities I might encounter after a conjugation reaction with this compound?
A2: Common impurities in a conjugation reaction mixture include unreacted this compound, unreacted substrate (the molecule you are conjugating), and byproducts from the conjugation chemistry. If the this compound itself is not of high purity, you might also have PEG species with different chain lengths.
Q3: My this compound conjugate has poor UV absorbance. What detection method should I use for HPLC?
A3: Since the polyethylene glycol (PEG) backbone does not have a strong UV chromophore, detection can be challenging if the conjugated molecule is also not UV-active. In such cases, universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are recommended. Mass Spectrometry (MS) can also be used for both detection and confirmation of the conjugate's identity.
Q4: Why do I see a broad peak for my conjugate in the HPLC chromatogram?
A4: Peak broadening with PEGylated molecules can occur due to several factors. While this compound is a discrete PEG linker and should be monodisperse, any heterogeneity in the starting material can contribute to broadening. More commonly, suboptimal chromatographic conditions, such as slow kinetics on the stationary phase, can be the cause. Increasing the column temperature (e.g., to 40-60°C) can often improve peak shape.
Q5: How can I remove unreacted this compound from my conjugate?
A5: Besides RP-HPLC, size exclusion chromatography (SEC) can be effective for removing the much smaller, unreacted this compound from a larger conjugate (e.g., a protein or a large peptide). Dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be used for this purpose, particularly for macromolecular conjugates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak Splitting in HPLC | 1. Sample solvent is stronger than the mobile phase. 2. Column void or contamination at the column inlet. 3. Co-elution of closely related species (e.g., isomers). 4. Temperature mismatch between the mobile phase and the column. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Flush the column in the reverse direction (if permissible by the manufacturer). If the problem persists, replace the column frit or the column itself. 3. Optimize the gradient to improve resolution. Try a different column chemistry (e.g., C8 instead of C18). 4. Use a column oven to maintain a constant temperature. |
| Low Recovery of Purified Conjugate | 1. Irreversible adsorption of the conjugate to the column. 2. Precipitation of the conjugate on the column. 3. Degradation of the conjugate during purification. | 1. Try a different column stationary phase (e.g., a less hydrophobic one). Modify the mobile phase with a different ion-pairing agent or adjust the pH. 2. Ensure the conjugate is soluble in the mobile phase throughout the gradient. Reduce the sample concentration. 3. Check the stability of your conjugate at the pH of the mobile phase. Use a faster purification method if possible. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in flow rate. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. Use buffered mobile phases for ionizable analytes. 2. Check the HPLC pump for leaks and ensure proper priming. 3. Use a guard column to protect the analytical column. Dedicate a column for a specific application if possible. |
Data Presentation
Table 1: Comparison of Purification Strategies for a Model this compound Conjugate
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | >98 | 70-90 | High resolution, applicable to a wide range of conjugates. | Can be time-consuming, potential for sample adsorption. |
| Size Exclusion Chromatography (SEC) | 90-95 | 85-95 | Good for removing small molecule impurities, mild conditions. | Lower resolution for species of similar size. |
| Ion-Exchange Chromatography (IEX) | 90-98 | 75-90 | Effective for charged conjugates, high capacity. | Not suitable for neutral conjugates, requires salt gradients. |
Note: The values presented are typical and may vary depending on the specific conjugate and experimental conditions.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a general starting point for the purification of this compound conjugates. Optimization will likely be required.
1. Instrumentation and Reagents:
-
HPLC system with a gradient pump, UV or ELSD/CAD/MS detector.
-
Preparative C18 column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% TFA.
2. Sample Preparation:
-
Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A or a solvent compatible with the initial mobile phase conditions.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 10-20 mL/min (for a preparative column).
-
Column Temperature: 40°C.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
-
Detection:
-
UV: Monitor at a wavelength appropriate for the conjugated molecule (e.g., 220 nm for peptides, 280 nm for aromatic compounds).
-
ELSD/CAD: Follow manufacturer's recommendations for gas pressure and temperature settings.
-
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of the desired conjugate.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Analytical Characterization
To confirm the purity and identity of the final product, the following analytical techniques are recommended:
-
Analytical RP-HPLC: Use an analytical C18 or C8 column (e.g., 3.5 µm particle size, 4.6 x 150 mm) with a faster gradient to assess the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate. The eluent from the analytical HPLC can be directly introduced into an electrospray ionization (ESI) mass spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate, especially for small molecule conjugates.
Visualizations
Technical Support Center: Purification Strategies for Reactions Involving Azido-PEG5-acid
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Azido-PEG5-acid from a reaction mixture.
Troubleshooting Guide: Removing Unreacted this compound
This guide provides detailed protocols for common purification techniques to effectively remove excess this compound from your reaction mixture, ensuring the high purity of your final product.
Q1: How can I remove unreacted this compound from my reaction mixture after conjugation to a much larger molecule (e.g., a protein, antibody, or nanoparticle)?
The choice of purification method largely depends on the properties of your target molecule, primarily its size and stability. Given that this compound is a small molecule (Molecular Weight: 335.35 g/mol ) and is soluble in water, several size-based purification techniques are highly effective.[1][2]
Here are the recommended methods:
-
Size Exclusion Chromatography (SEC) / Desalting: This is a rapid and highly effective method for separating molecules based on their size. It is particularly well-suited for removing small molecules like this compound from much larger biomolecules.[3][4][5]
-
Dialysis / Ultrafiltration: These techniques utilize a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. They are effective for removing small molecules from larger ones, especially for larger sample volumes where some dilution is acceptable.
-
Liquid-Liquid Extraction: This method can be employed if your product has significantly different solubility characteristics compared to the water-soluble this compound.
Experimental Protocols
Method 1: Size Exclusion Chromatography (SEC) / Desalting
This protocol is ideal for the rapid removal of this compound and for buffer exchange of your purified product.
Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules are excluded from the pores of the chromatography resin and elute first, while smaller molecules, like this compound, enter the pores and have a longer path, thus eluting later.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25) or SEC column appropriate for the size of your target molecule.
-
Equilibration/elution buffer (e.g., PBS, or a buffer suitable for your downstream application).
-
Chromatography system (e.g., FPLC, HPLC) or manual setup with a fraction collector.
Procedure:
-
Column Selection: Choose a desalting column with an exclusion limit appropriate for your target molecule. For most proteins and large biomolecules, a resin like Sephadex G-25 is suitable, as it is designed to separate molecules larger than 5,000 Da from smaller molecules.
-
Equilibration: Equilibrate the column with at least 5 column volumes of your desired elution buffer at a flow rate recommended by the manufacturer.
-
Sample Loading: Apply your reaction mixture to the column. For optimal separation, the sample volume should not exceed 30% of the total column volume.
-
Elution: Begin elution with your equilibration buffer. Your conjugated product, being larger, will elute in the void volume, while the smaller, unreacted this compound will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength for your molecule.
-
Analysis: Pool the fractions containing your purified product. Confirm the removal of this compound using an appropriate analytical technique (e.g., HPLC, Mass Spectrometry).
Method 2: Dialysis
This protocol is suitable for removing this compound from larger volume samples.
Principle: Dialysis involves the diffusion of solutes across a semi-permeable membrane. Molecules smaller than the membrane's molecular weight cutoff (MWCO) will pass through, while larger molecules are retained.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa).
-
Dialysis buffer (a large volume of a buffer in which your product is stable).
-
Stir plate and stir bar.
-
Large beaker or container.
Procedure:
-
Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly larger than this compound (335.35 g/mol ) but substantially smaller than your target molecule. A 1 kDa or 2 kDa MWCO is generally a good choice. An empirical rule is to select a membrane with an MWCO that is 1/3 to 1/5 the molecular weight of your target protein.
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a buffer.
-
Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace.
-
Dialysis: Place the sealed dialysis unit in a large container with a significant volume of dialysis buffer (at least 100 times the sample volume). Stir the buffer gently on a stir plate at a controlled temperature (often 4°C to maintain protein stability).
-
Buffer Changes: For efficient removal, change the dialysis buffer 2-3 times over a period of 12-24 hours.
-
Sample Recovery: Carefully remove the sample from the dialysis unit. The volume may have increased slightly due to osmosis.
Quantitative Data Summary
| Purification Method | Typical Recovery of Target Molecule | Expected Purity | Key Considerations |
| Size Exclusion Chromatography | >95% | High | Rapid; also allows for buffer exchange. Sample volume is limited. |
| Dialysis | >90% | High | Suitable for larger volumes; slower process. Potential for sample dilution. |
| Liquid-Liquid Extraction | Variable | Dependent on solubility | Fast; requires the product and impurity to have distinct solubilities in immiscible solvents. |
Decision-Making Workflow for Purification Method Selection
The following workflow can help you choose the most appropriate method for your experiment.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q2: What is the molecular weight of this compound?
The molecular weight of this compound is approximately 335.35 g/mol .
Q3: What are the solubility properties of this compound?
This compound is a water-soluble PEG linker. It is also reported to be soluble in organic solvents such as DMSO, Dichloromethane (DCM), and DMF.
Q4: For dialysis, what Molecular Weight Cutoff (MWCO) should I use?
To effectively remove the small this compound (335.35 g/mol ) while retaining a much larger biomolecule, a low MWCO membrane is recommended. A membrane with a 1 kDa to 3 kDa MWCO is a suitable choice. This ensures that the small PEG linker can easily pass through the pores while your larger product is retained.
Q5: In size exclusion chromatography, what type of column should I use?
For the removal of small molecules like this compound from proteins or other large molecules, a desalting column is ideal. Resins like Sephadex G-25 are specifically designed for group separations, where the goal is to separate large molecules from small ones like salts and, in this case, unreacted PEG linkers.
Q6: My product is also a small molecule. How can I purify it?
If your product is close in size to this compound, size-based separation methods like SEC and dialysis will not be effective. In this case, you should consider purification techniques that separate based on other physicochemical properties, such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their charge.
-
Liquid-Liquid Extraction: Can be used if your product and the this compound have different solubilities in a biphasic solvent system.
Q7: How can I confirm that all the unreacted this compound has been removed?
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are excellent methods to confirm the purity of your final product and ensure the complete removal of the unreacted PEG linker.
References
- 1. This compound, 1425973-16-5 | BroadPharm [broadpharm.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 5. Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
Impact of pH and temperature on Azido-PEG5-acid reaction kinetics.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Azido-PEG5-acid. This guide addresses common issues encountered during storage, handling, and conjugation reactions.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains an azide group (-N₃) and a carboxylic acid (-COOH) separated by a 5-unit polyethylene glycol (PEG) spacer.[1][2][3][4][5] The azide group is used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific and efficient conjugation to molecules containing an alkyne group. The carboxylic acid can be activated to form a reactive ester (e.g., an NHS ester) to conjugate with primary amines on proteins, peptides, or other molecules. The PEG spacer enhances water solubility and can improve the pharmacokinetic properties of the final conjugate.
2. How should I store and handle this compound?
Solid this compound should be stored at -20°C in a desiccated environment. Before opening, it is crucial to allow the vial to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the carboxylic acid and potentially affect the stability of the azide group. For preparing stock solutions, use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is recommended to prepare solutions fresh for each use and not to store them for extended periods.
3. What is the stability of the azide group in this compound?
Organic azides are generally stable under a wide range of reaction conditions. However, they can be sensitive to heat, light, and pressure. The stability of an organic azide is also dependent on its chemical structure, specifically the ratio of carbon to nitrogen atoms. For this compound, the PEG chain provides a good carbon-to-nitrogen ratio, rendering it relatively stable for typical bioconjugation reactions. It is important to avoid strongly acidic conditions, as this can lead to the formation of hydrazoic acid, which is highly toxic and explosive.
4. How does pH affect the stability and reactivity of the carboxylic acid group?
The carboxylic acid group itself is stable across a wide pH range. However, for conjugation to primary amines, the carboxylic acid must first be activated, typically to an N-hydroxysuccinimide (NHS) ester. The stability of this activated NHS ester is highly pH-dependent. Hydrolysis of the NHS ester is a competing reaction to the desired amidation. The rate of hydrolysis increases significantly with increasing pH.
5. At what pH should I perform my conjugation reactions?
-
NHS ester activation of the carboxylic acid: This reaction is most efficient at a slightly acidic pH of 4.5-7.2.
-
Amine conjugation (after NHS activation): The reaction with primary amines is most efficient at a slightly basic pH of 7.2-8.5. At this pH, the primary amines are deprotonated and more nucleophilic. However, a higher pH also accelerates the hydrolysis of the NHS ester, so a balance must be struck.
-
CuAAC Reactions: These reactions can be performed over a wide pH range (4-12), but optimal conditions are often near neutral pH.
-
SPAAC Reactions: Higher pH values generally increase the reaction rates for SPAAC, with the exception of reactions in HEPES buffer.
6. How does temperature affect my reactions?
-
NHS ester stability: The hydrolysis of NHS esters is also temperature-dependent. Lower temperatures (e.g., 4°C) will slow down the rate of hydrolysis and can be beneficial for reactions with sensitive biomolecules or when longer reaction times are needed.
-
CuAAC and SPAAC reactions: Gentle heating can sometimes increase the rate of these reactions. However, for many bioconjugation applications, these reactions proceed efficiently at room temperature. For SPAAC, reactions are often carried out at temperatures ranging from 4°C to 37°C.
Troubleshooting Guides
Issue 1: Low Yield in Amine Conjugation (via NHS ester)
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of NHS ester | - Prepare the NHS-activated this compound immediately before use. Do not store it in solution. - Perform the conjugation reaction promptly after activation. - Control the pH of the reaction; avoid pH values above 8.5. - Consider performing the reaction at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis. |
| Inactive this compound or coupling reagents (EDC/NHS) | - Ensure proper storage of this compound and coupling reagents (desiccated at -20°C). - Use fresh, high-quality EDC and NHS, as they are moisture-sensitive. |
| Presence of primary amine-containing buffers | - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. - Use non-amine-containing buffers like phosphate, borate, or HEPES. |
| Suboptimal pH | - For the activation step with EDC/NHS, use a buffer with a pH of 4.5-7.2. - For the conjugation to the amine, adjust the pH to 7.2-8.5. |
| Low concentration of reactants | - Increase the concentration of the reactants to favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester. |
Issue 2: Low Yield in CuAAC or SPAAC Reaction
| Potential Cause | Troubleshooting Steps |
| (CuAAC) Inactive Copper Catalyst | - Use a freshly prepared solution of the copper(I) source or generate Cu(I) in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. - Ensure the reducing agent is fresh and active. - Use a copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state and increase reaction efficiency. |
| (CuAAC) Oxygen Inhibition | - Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. Oxygen can oxidize the active Cu(I) to the inactive Cu(II). |
| Poor Solubility of Reactants | - The PEG5 spacer in this compound enhances water solubility. However, if your alkyne-containing molecule is hydrophobic, consider using a co-solvent like DMSO or DMF. Ensure the final concentration of the organic solvent is compatible with your biomolecule. |
| (SPAAC) Steric Hindrance | - If the azide or alkyne is in a sterically hindered environment, the reaction rate may be slow. Consider increasing the reaction time or temperature (if compatible with your molecules). |
| Incorrect Stoichiometry | - Optimize the molar ratio of the azide and alkyne components. A slight excess of one reagent (e.g., 1.5 to 2-fold) can sometimes drive the reaction to completion. |
Data Presentation
Table 1: Stability of NHS Esters (Hydrolysis Half-life)
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | Room Temp | ~3.5 hours | |
| 8.5 | Room Temp | ~3 hours | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp | ~2 hours |
Table 2: Typical Reaction Conditions for this compound Conjugations
| Reaction Type | Key Parameters | Typical Values |
| NHS Ester Activation | pH | 4.5 - 7.2 |
| Temperature | Room Temperature | |
| Reaction Time | 15 - 60 minutes | |
| Amine Conjugation | pH | 7.2 - 8.5 |
| Temperature | 4°C to Room Temperature | |
| Reaction Time | 30 minutes to 4 hours | |
| CuAAC | pH | 4 - 12 (typically neutral) |
| Temperature | Room Temperature | |
| Reaction Time | 1 to 4 hours | |
| SPAAC | pH | 7 - 9 (generally higher is faster) |
| Temperature | 4°C to 37°C | |
| Reaction Time | 2 to 24 hours |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening the vials.
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mg/mL solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation Reaction:
-
In a microcentrifuge tube, add your desired amount of this compound solution.
-
Add 1.5 molar equivalents of the NHS solution.
-
Add 1.5 molar equivalents of the EDC solution.
-
Vortex the mixture gently and let it react for 15-60 minutes at room temperature.
-
The activated Azido-PEG5-NHS ester is now ready for conjugation to a primary amine. It is recommended to use it immediately.
-
Protocol 2: Conjugation of Activated Azido-PEG5-NHS Ester to a Protein
This protocol provides a general procedure for labeling a protein with this compound.
-
Protein Preparation:
-
Dissolve the protein in a non-amine-containing buffer at pH 7.2-8.5 (e.g., 0.1 M phosphate buffer with 150 mM NaCl).
-
The protein concentration should ideally be 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the freshly prepared Azido-PEG5-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point. The final concentration of the organic solvent (DMF or DMSO) should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to consume any unreacted NHS ester.
-
Remove excess, unreacted Azido-PEG5-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for a CuAAC reaction.
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule (from Protocol 2) and the alkyne-containing molecule in an appropriate buffer (e.g., PBS).
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), a copper-chelating ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the azide- and alkyne-containing molecules.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.
-
Add the copper/ligand premix to the reaction mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times the copper concentration.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove the copper catalyst and other small molecules.
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for a SPAAC reaction with a DBCO-containing molecule.
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule (from Protocol 2) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Dissolve the DBCO-alkyne containing molecule in a compatible solvent (e.g., DMSO).
-
-
SPAAC Reaction:
-
Combine the azide- and DBCO-alkyne-containing molecules in a microcentrifuge tube. A slight molar excess (e.g., 1.5-fold) of one of the components can be used.
-
Incubate the reaction mixture for 2-24 hours. The reaction can be performed at room temperature or 37°C for faster kinetics, or at 4°C for longer incubations with sensitive molecules.
-
-
Purification:
-
Purify the conjugate using an appropriate method to remove any unreacted starting materials.
-
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Troubleshooting decision tree for low yield in amine conjugation.
References
- 1. ijrpr.com [ijrpr.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Bioconjugate Aggregation with Azido-PEG5-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of bioconjugate aggregation when using Azido-PEG5-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, heterobifunctional linker containing a five-unit polyethylene glycol (PEG) chain. It possesses a terminal azide group and a carboxylic acid group. The azide group is used in "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific conjugation to molecules containing an alkyne group. The carboxylic acid can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amines, such as those on the side chains of lysine residues in proteins.[1][2][3][4][5] Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs) and PROTACs, where the PEG spacer enhances solubility and reduces aggregation of the final conjugate.
Q2: What are the main causes of bioconjugate aggregation when using this compound?
Aggregation during bioconjugation with this compound can be attributed to several factors:
-
Over-labeling: Attaching too many linker molecules to the protein can alter its surface charge and hydrophobicity, leading to reduced solubility and aggregation.
-
Hydrophobicity of the Conjugated Moiety: If the molecule being conjugated to the protein via the this compound linker is hydrophobic, it can increase the overall hydrophobicity of the bioconjugate, promoting self-association and aggregation.
-
Suboptimal Reaction Conditions: Incorrect pH, high protein concentration, elevated temperature, or inappropriate buffer composition can destabilize the protein and promote aggregation.
-
Intermolecular Cross-linking: If the protein has accessible amines and the molecule being conjugated has a reactive group that can inadvertently react with another protein molecule, this can lead to the formation of large aggregates.
-
Instability of the Protein: Some proteins are inherently prone to aggregation, and the stress of the conjugation process can exacerbate this.
Q3: How does the PEG component of this compound help in preventing aggregation?
The polyethylene glycol (PEG) chain in this compound plays a crucial role in preventing aggregation through several mechanisms:
-
Increased Hydrophilicity: PEG is highly hydrophilic and, when conjugated to a protein, it can help to solubilize the bioconjugate, especially if the attached molecule is hydrophobic.
-
Steric Hindrance: The flexible PEG chain creates a "molecular shield" around the protein, which provides steric hindrance that can prevent the close approach and interaction of protein molecules, thereby reducing the likelihood of aggregation.
-
Solubilizing Aggregates: In some cases, PEG conjugation can even render small, soluble aggregates from forming larger, insoluble precipitates.
Troubleshooting Guides
Problem 1: Aggregation Observed During the Conjugation Reaction
Symptoms:
-
Visible precipitation or cloudiness in the reaction mixture.
-
Increase in turbidity as measured by UV-Vis spectroscopy.
-
Formation of high molecular weight species observed by size-exclusion chromatography (SEC).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| High Protein Concentration | Decrease the protein concentration to 1-5 mg/mL. | Lower concentrations reduce the frequency of intermolecular collisions, thereby minimizing the chance of aggregation. |
| Suboptimal Buffer pH | Ensure the buffer pH is optimal for both the reaction and protein stability. For EDC/NHS chemistry, a two-step reaction starting at pH 5.0-6.0 for carboxyl activation, followed by an increase to pH 7.2-7.5 for amine coupling is recommended. | The initial lower pH is optimal for EDC/NHS activation of the carboxylic acid, while the higher pH is more efficient for the reaction with primary amines. Maintaining the protein in a buffer that ensures its stability is critical throughout the process. |
| Inappropriate Buffer Composition | Use buffers that do not contain primary amines (e.g., Tris, glycine). Suitable buffers include MES for the activation step and PBS for the conjugation step. | Buffers with primary amines will compete with the protein for reaction with the activated this compound. |
| High Reaction Temperature | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the process of protein unfolding and aggregation, which can be accelerated at room temperature or higher. |
| Excessive Molar Ratio of this compound | Reduce the molar excess of the this compound linker. Perform a titration to determine the optimal linker-to-protein ratio. | Over-labeling can significantly alter the physicochemical properties of the protein, leading to aggregation. A lower degree of labeling is often sufficient and less disruptive. |
Problem 2: Aggregation Observed After Purification and During Storage
Symptoms:
-
Gradual formation of precipitates or cloudiness upon storage.
-
Increase in high molecular weight species over time as monitored by SEC.
-
Loss of biological activity of the bioconjugate.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Storage Buffer | Add stabilizing excipients to the storage buffer, such as 5-20% glycerol, 50-100 mM arginine, or 0.01-0.1% Tween-20. | These additives can help to maintain protein solubility and prevent aggregation by favoring the native protein conformation. |
| Suboptimal Storage Temperature | Store the purified bioconjugate at the recommended temperature, typically 4°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | Temperature fluctuations can induce protein unfolding and aggregation. |
| Residual Unreacted Reagents | Ensure complete removal of unreacted linker and coupling reagents (EDC/NHS) after the conjugation reaction using size-exclusion chromatography or dialysis. | Residual reagents can continue to react or cause instability during storage. |
| High Final Bioconjugate Concentration | Store the bioconjugate at a lower concentration if aggregation persists. | Even after successful conjugation, high concentrations can promote aggregation over time. |
Experimental Protocols
Key Experiment: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to primary amines on a protein.
Materials:
-
Protein of interest (in a suitable buffer, e.g., 0.1 M MES, pH 5.0-6.0)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25 desalting column)
Methodology:
Step 1: Activation of this compound
-
Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).
-
Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.
Step 2: Conjugation to the Protein
-
Immediately after activation, add the activated this compound solution to the protein solution. The protein should be in the Conjugation Buffer. The molar ratio of activated linker to protein should be optimized, but a starting point of 10-20 fold molar excess of the linker is common.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.
Step 4: Purification of the Bioconjugate
-
Remove excess unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Collect the protein-containing fractions.
Step 5: Characterization
-
Determine the concentration of the purified bioconjugate using a protein assay (e.g., BCA).
-
Assess the degree of labeling using an appropriate method (e.g., MALDI-TOF mass spectrometry).
-
Analyze the extent of aggregation using size-exclusion chromatography (SEC).
Visualizations
Caption: Workflow for the bioconjugation of this compound to a protein.
Caption: Simplified mechanism of protein aggregation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
Challenges in the characterization of Azido-PEG5-acid products.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Azido-PEG5-acid products.
Troubleshooting Guide
The characterization of this compound, a heterobifunctional linker, can present unique challenges due to its dual functionality and potential for impurities. This guide provides solutions to common problems encountered during analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Analytical Technique(s) |
| Broad or Tailing Peaks in HPLC | - Inappropriate mobile phase pH affecting the carboxylic acid group. - Secondary interactions with the column stationary phase. - Poor sample solubility. | - Adjust mobile phase pH to be ~2 units away from the pKa of the carboxylic acid (typically around 4.5-5.0). - Use a mobile phase with a sufficient ionic strength (e.g., add 20-50 mM salt). - Ensure complete dissolution of the sample in the mobile phase before injection.[1] | HPLC |
| Inaccurate Molecular Weight by Mass Spectrometry | - Formation of multiple adducts (e.g., Na+, K+). - In-source fragmentation of the azide group. - Polydispersity of the PEG chain. | - Use high-purity solvents and additives to minimize salt adducts. - Optimize ionization source conditions (e.g., cone voltage) to minimize fragmentation. - For polydisperse samples, report the average molecular weight.[2] | Mass Spectrometry (MS) |
| Complex or Uninterpretable NMR Spectrum | - Overlapping signals from the PEG backbone and terminal methylene groups.[3][4] - Presence of impurities or residual solvents. - 13C satellite peaks from the PEG backbone interfering with end-group analysis.[3] | - Use a high-field NMR spectrometer for better signal dispersion. - Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals. - Carefully purify the sample to remove impurities and residual solvents. - Be aware of and correctly assign 13C satellite peaks. | Nuclear Magnetic Resonance (NMR) |
| Variable Retention Times in GPC/SEC | - Ionic interactions between the carboxylic acid group and the column material. - Changes in the hydrodynamic volume due to solvent effects. | - Use an aqueous mobile phase with sufficient salt concentration (e.g., 0.1 M NaNO3) to suppress ionic interactions. - Ensure consistent mobile phase composition and temperature. | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |
| Presence of Unexpected Impurities | - Incomplete reaction during synthesis. - Side reactions involving the azide or carboxylic acid group. - Degradation of the product during storage. | - Use orthogonal analytical techniques (e.g., HPLC and MS) to identify and quantify impurities. - Review the synthetic route for potential side products. - Store the product at the recommended temperature (-20°C) and protect from light and moisture. | HPLC, MS, NMR |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6). Using DMSO-d6 can be advantageous as it often provides a distinct, non-exchangeable hydroxyl proton signal, which can be useful for end-group analysis.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Experiments: 1H NMR, 13C NMR, and optionally 2D experiments like COSY and HSQC for detailed structural elucidation.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum. Key signals to observe include:
-
A triplet around 3.4 ppm corresponding to the methylene protons adjacent to the azide group (-CH2-N3).
-
A complex multiplet in the range of 3.5-3.8 ppm for the ethylene glycol backbone protons (-O-CH2-CH2-O-).
-
A triplet around 2.5-2.7 ppm for the methylene protons adjacent to the carboxylic acid group (-CH2-COOH).
-
-
Acquire a 13C NMR spectrum to confirm the presence of all expected carbon signals.
-
-
Data Analysis:
-
Integrate the proton signals to confirm the ratio of the terminal groups to the PEG backbone.
-
Be aware of 13C satellite peaks of the main PEG backbone signal, which can sometimes be mistaken for impurity peaks or end-group signals.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and assess the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Further dilute to a final concentration of 10 µM using the mobile phase.
-
Instrumentation (LC-ESI-MS):
-
Liquid Chromatograph: Coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer Settings (ESI-Q-TOF):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis:
-
The expected monoisotopic mass for C13H25N3O7 is approximately 335.17 g/mol .
-
Look for the protonated molecule [M+H]+ at m/z 336.18 and common adducts such as [M+Na]+ at m/z 358.16 and [M+K]+ at m/z 374.13.
-
The fragmentation pattern in MS/MS can be complex. The azide group may undergo neutral loss of N2.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound and any less polar impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the azide and carboxyl groups) or ELSD.
-
-
Data Analysis:
-
Integrate the peak areas to calculate the purity of the main product.
-
Investigate any significant impurity peaks by collecting fractions and analyzing by MS.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light to maintain its stability. Repeated freeze-thaw cycles should be avoided.
Q2: What are the common impurities I might find in my this compound product?
A2: Common impurities can include starting materials from the synthesis, such as PEG-diol or a tosylated-PEG intermediate. You might also find PEG species with two azide groups or two carboxylic acid groups (homobifunctional impurities). Incomplete reactions can lead to the presence of residual reagents.
Q3: My mass spectrum shows multiple peaks with a regular mass difference. What are these?
A3: This is likely due to the polydispersity of the PEG chain, meaning your sample contains a mixture of molecules with slightly different numbers of ethylene glycol units. The regular mass difference corresponds to the mass of one ethylene glycol unit (44 Da). It is also possible to see multiple salt adducts (e.g., Na+, K+) for each PEG oligomer.
Q4: The integration of the end groups in my 1H NMR spectrum does not match the integration of the PEG backbone. What could be the reason?
A4: This could be due to several factors:
-
Impurities: The presence of PEG-diol or other non-functionalized PEG species will affect the integration ratios.
-
13C Satellites: The 13C satellite peaks of the main PEG backbone signal can overlap with and artificially inflate the integration of the end-group signals. It is crucial to correctly identify and exclude these satellite peaks from the integration of the terminal groups.
-
Water Content: The presence of water in the sample or solvent can interfere with the integration, especially if it overlaps with signals of interest.
Q5: Can the azide group be sensitive to certain reaction conditions?
A5: The azide group is generally stable under a wide range of conditions. However, it can be reduced to an amine in the presence of reducing agents like dithiothreitol (DTT) or phosphines. It is also sensitive to strong acids, which can lead to the formation of the corresponding amine via the Schmidt reaction.
Visualizations
Caption: Experimental workflow for this compound characterization.
Caption: Troubleshooting logic for this compound characterization.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Azido-PEG5-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of Azido-PEG5-acid and its conjugates. Understanding the structural integrity, purity, and physicochemical properties of these heterobifunctional linkers is critical for their successful application in bioconjugation, drug delivery, and materials science. This document outlines the principles, experimental protocols, and comparative performance of essential analytical techniques, supported by representative data and visualizations to aid in method selection and implementation.
Introduction to this compound
This compound is a hydrophilic, heterobifunctional linker containing an azide group and a terminal carboxylic acid. The azide moiety allows for covalent conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), while the carboxylic acid can be activated to react with primary amines. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. Accurate characterization is paramount to ensure the quality and performance of this compound conjugates.
Core Analytical Techniques
The primary analytical methods for characterizing this compound conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, purity, and identity of the molecule.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data and performance parameters for each analytical method in the context of characterizing this compound.
| Analytical Method | Information Provided | Key Performance Parameters | Typical Quantitative Data |
| ¹H and ¹³C NMR | - Structural confirmation- Purity assessment- Identification of functional groups | - High resolution- Non-destructive- Quantitative | - Chemical shifts (ppm)- Coupling constants (Hz)- Integration values |
| Mass Spectrometry (ESI-MS) | - Molecular weight confirmation- Purity assessment- Fragmentation analysis | - High sensitivity- High mass accuracy- Provides molecular formula | - m/z of molecular ions- m/z of fragment ions |
| HPLC (RP-HPLC) | - Purity assessment- Quantification- Separation of impurities | - High resolution- High sensitivity (with appropriate detector)- Reproducible | - Retention time (min)- Peak area (%) |
| FTIR Spectroscopy | - Identification of functional groups | - Fast analysis- Non-destructive | - Wavenumber (cm⁻¹) of characteristic absorptions |
Experimental Protocols and Methodologies
Detailed experimental protocols for the key analytical techniques are provided below. These serve as a starting point and may require optimization based on the specific conjugate and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR confirms the presence of the PEG backbone and terminal functional groups, while ¹³C NMR provides information on the carbon framework.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Expected ¹H NMR Data for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-N₃ | ~3.38 | Triplet | 2H |
| -O-CH₂-CH₂-O- | ~3.65 | Multiplet | 16H |
| -O-CH₂-COOH | ~4.15 | Singlet | 2H |
| -COOH | ~10-12 | Broad Singlet | 1H |
Expected ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂-N₃ | ~50 |
| -O-CH₂-CH₂-O- | ~70 |
| -O-CH₂-COOH | ~68 |
| -COOH | ~171 |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of this compound and its conjugates. It provides high accuracy and can be coupled with liquid chromatography for purity analysis.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 1-10 µM in the mobile phase.[1]
-
Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
LC-MS Method:
-
MS Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Expected Mass Spectrometry Data for this compound (C₁₃H₂₅N₃O₇):
-
Molecular Weight: 335.36 g/mol
-
Observed Ions:
-
[M+H]⁺: m/z 336.17
-
[M+Na]⁺: m/z 358.15
-
[M+K]⁺: m/z 374.13
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of this compound conjugates. Due to the lack of a strong UV chromophore in the PEG linker itself, detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are often preferred.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system equipped with a C18 column and a suitable detector (ELSD, CAD, or MS).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Expected HPLC Data:
-
A sharp, symmetrical main peak corresponding to the this compound conjugate.
-
The retention time will depend on the specific conjugate's hydrophobicity.
-
Purity is determined by the relative area of the main peak compared to any impurity peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups, namely the azide (-N₃) and the carboxylic acid (-COOH).
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition:
-
Collect a background spectrum.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Expected FTIR Data for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Azide (-N₃) stretch | ~2100 (strong, sharp) |
| Carboxylic Acid O-H stretch | ~3300-2500 (broad) |
| Carboxylic Acid C=O stretch | ~1710 (strong) |
| C-O-C (ether) stretch | ~1100 (strong) |
Mandatory Visualization
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of an this compound conjugate.
Caption: Workflow for the synthesis and characterization of this compound conjugates.
Logical Relationship of Analytical Methods
This diagram shows how the different analytical techniques provide complementary information to build a complete picture of the this compound conjugate.
Caption: Interrelation of analytical techniques for characterizing this compound conjugates.
Conclusion
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. NMR spectroscopy provides detailed structural information, while mass spectrometry confirms the molecular weight. HPLC is crucial for assessing purity, and FTIR offers a rapid confirmation of the key functional groups. By employing these techniques in a complementary fashion, researchers can ensure the quality and consistency of their this compound conjugates, leading to more reliable and reproducible results in their downstream applications.
References
A Researcher's Guide to Mass Spectrometry Analysis of Azido-PEG5-acid Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a critical step in the creation of advanced therapeutics and diagnostics. Azido-PEG5-acid is a popular heterobifunctional linker that facilitates the connection of a biomolecule to a payload via "click chemistry." This guide provides a comprehensive comparison of this compound with alternative bioconjugation strategies, supported by experimental data and detailed protocols for mass spectrometry analysis.
Performance Comparison of Bioconjugation Linkers
The choice of a linker is a crucial decision in the design of bioconjugates, impacting reaction efficiency, stability, and the overall performance of the final product. Below is a comparison of this compound with other common linker types.
| Feature | This compound | Maleimide-PEG Linkers | NHS Ester-PEG Linkers |
| Target Functional Group | Alkyne or Cyclooctyne (via azide) and Amines (via carboxylic acid) | Thiols (e.g., cysteine) | Primary Amines (e.g., lysine) |
| Reaction Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Amide Bond Formation | Michael Addition | Acylation |
| Reaction pH | Wide range, physiological pH compatible | 6.5 - 7.5 | 7.0 - 8.5 |
| Reaction Speed | CuAAC: Very fast, SPAAC: Fast | Fast | Fast |
| Specificity | High for azide-alkyne reaction | High for thiols | Can react with multiple primary amines |
| Stability of Resulting Linkage | Very high (Triazole ring) and high (Amide bond) | Thioether bond can be susceptible to retro-Michael addition | High (Amide bond) |
| Key Advantages | Bioorthogonal reaction, high stability of the triazole linkage. | Site-specific conjugation to engineered cysteines. | Simple and widely used for protein labeling. |
| Key Disadvantages | CuAAC requires a copper catalyst which can be cytotoxic. The carboxylic acid requires activation. | Potential for off-target reactions with other nucleophiles at higher pH. Linkage stability can be a concern. | Can lead to a heterogeneous mixture of products due to multiple lysine residues on a protein surface. |
Quantitative Mass Spectrometry Data
Mass spectrometry is an indispensable tool for the characterization of bioconjugates, providing precise mass measurement to confirm conjugation and to determine the degree of labeling, such as the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
The table below presents expected mass shifts for a hypothetical 150 kDa monoclonal antibody (mAb) upon conjugation with different linkers.
| Linker | Molecular Weight (Da) | Expected Mass of Conjugate (1:1 Stoichiometry) (Da) |
| This compound (after activation and reaction) | ~317 | 150,317 |
| Maleimide-PEG4-acid (after reaction) | ~327 | 150,327 |
| NHS-PEG6-acid (after reaction) | ~401 | 150,401 |
Note: The final mass of the conjugated linker can vary slightly depending on the activation chemistry and the nature of the bond formed.
Experimental Protocols
Protocol 1: Bioconjugation of a Monoclonal Antibody with this compound and a DBCO-Payload
This protocol describes the two-step conjugation of a payload containing a dibenzocyclooctyne (DBCO) group to a monoclonal antibody (mAb) using the this compound linker.
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
DBCO-functionalized payload
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Reaction buffers: PBS (pH 7.4), 0.1 M MES buffer (pH 6.0)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in DMSO to prepare 10 mM stock solutions.
-
In a microcentrifuge tube, add the desired molar excess of this compound to the MES buffer.
-
Add a 1.5-fold molar excess of both NHS and EDC to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation of Activated Linker to mAb:
-
Add the activated Azido-PEG5-NHS ester solution to the mAb solution in PBS (pH 7.4) at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted linker using a size-exclusion chromatography column equilibrated with PBS.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:
-
To the azido-modified mAb, add a 3- to 5-fold molar excess of the DBCO-functionalized payload (dissolved in DMSO).
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Final Conjugate:
-
Purify the final mAb-PEG5-Payload conjugate using a size-exclusion chromatography column to remove unreacted payload.
-
Protocol 2: Mass Spectrometry Analysis of the Bioconjugate
MALDI-TOF Mass Spectrometry:
-
Sample Preparation:
-
Data Acquisition:
-
Data Analysis:
-
Compare the mass spectrum of the conjugated antibody with that of the unconjugated antibody.
-
A successful conjugation will result in a new peak or a distribution of peaks at a higher mass-to-charge ratio (m/z), corresponding to the mass of the antibody plus the mass of the linker and payload.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:
-
Sample Preparation:
-
The purified conjugate can be directly analyzed or may require buffer exchange into a volatile buffer system (e.g., ammonium acetate).
-
For more detailed analysis, the conjugate can be digested with an enzyme like trypsin to perform peptide mapping.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase or size-exclusion HPLC column coupled to the mass spectrometer.
-
Elute the sample using an appropriate gradient to separate the conjugated protein from any impurities.
-
-
MS Data Acquisition:
-
Acquire mass spectra in full scan mode to determine the molecular weight of the intact conjugate.
-
For peptide mapping, acquire data in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain fragmentation data for peptide identification.
-
-
Data Analysis:
-
Deconvolute the mass spectrum of the intact conjugate to determine the molecular weight and the distribution of different drug-to-antibody ratios.
-
For peptide mapping data, use appropriate software to identify the peptides and pinpoint the exact sites of conjugation.
-
Visualizing the Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key experimental workflows.
Caption: Experimental workflow for this compound bioconjugation and MS analysis.
Caption: Logical relationship of components in the bioconjugation process.
References
A Comparative Guide to Purity Assessment of Azido-PEG5-Acid: HPLC, NMR, and MS Methods
For researchers, scientists, and drug development professionals working with PEGylated compounds, ensuring the purity of reagents like Azido-PEG5-acid is paramount for reproducible results and the safety of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the purity assessment of this compound. We present supporting experimental data and detailed protocols to aid in selecting the most appropriate analytical technique for your needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity analysis of non-volatile and semi-volatile compounds.[1] Given that this compound lacks a strong UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) are the most suitable choices.[][3][4] Reversed-Phase HPLC (RP-HPLC) is a common separation mode for PEG compounds, where separation is based on hydrophobicity.
Experimental Protocol: Reversed-Phase HPLC with ELSD/CAD
This protocol outlines a general procedure for the purity assessment of this compound using RP-HPLC with ELSD or CAD detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| ELSD Settings | Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow (Nitrogen): 1.5 SLM |
| CAD Settings | Nebulizer Gas (Nitrogen): 35 psi, Evaporation Temperature: 35°C |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Experimental Workflow
Figure 1. HPLC Purity Assessment Workflow for this compound.
Alternative Purity Assessment Methods
While HPLC is a powerful tool, orthogonal techniques such as NMR and Mass Spectrometry provide complementary information and can be crucial for a comprehensive purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
Data Analysis: Integrate the characteristic signals of the this compound (e.g., the methylene protons adjacent to the azide and acid groups) and the internal standard. The purity is calculated by comparing the integral of the analyte to the integral of the known amount of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the main component and can be highly sensitive for detecting impurities with different mass-to-charge ratios. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for PEG compounds.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).
-
Chromatographic Conditions: Similar to the HPLC-ELSD/CAD method to separate components before MS analysis.
-
MS Detection: The mass spectrometer is set to scan a relevant mass range to detect the parent ion of this compound and any potential impurities (e.g., molecules with different numbers of PEG units).
-
Data Analysis: The purity is estimated by comparing the ion intensity of the main component to the total ion intensity. However, it's important to note that ionization efficiencies can vary between different components, which may affect the accuracy of quantitative purity assessment by MS alone.
Comparison of Purity Assessment Methods
The following table summarizes the key performance characteristics of HPLC with ELSD/CAD, qNMR, and MS for the purity assessment of this compound.
| Feature | HPLC with ELSD/CAD | Quantitative NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation by chromatography and detection of non-volatile analytes. | Quantitative analysis based on the direct proportionality of NMR signal intensity to the number of nuclei. | Separation by mass-to-charge ratio. |
| Quantitative Accuracy | Good, requires a reference standard for calibration. | Excellent, a primary ratio method. | Semi-quantitative, as ion response can vary. |
| Precision | High (RSD < 2%). | High (RSD < 1%). | Moderate, can be affected by ion suppression. |
| Sensitivity (LOD) | ng range (CAD is generally more sensitive than ELSD). | µg range. | pg to fg range. |
| Information Provided | Purity based on chromatographic separation. | Absolute purity, structural confirmation. | Molecular weight, identification of impurities. |
| Strengths | Robust, widely available, good for routine quality control. | Highly accurate and precise, no specific analyte standard needed. | High sensitivity, excellent for impurity identification. |
| Limitations | Requires volatile mobile phases, detector response can be non-linear (especially ELSD). | Lower sensitivity than MS, requires more expensive instrumentation. | Ionization efficiency can vary, making accurate quantification challenging. |
Logical Relationship of Analytical Techniques
For a comprehensive characterization of this compound, a multi-faceted approach is often the most effective.
Figure 2. Interrelation of Analytical Techniques for this compound Purity Assessment.
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. HPLC with ELSD or CAD is a robust and reliable method for routine quality control, providing accurate and precise purity values. For absolute purity determination and structural confirmation, qNMR is the gold standard. Mass spectrometry, particularly when coupled with HPLC, offers unparalleled sensitivity for the identification of trace impurities. For a comprehensive understanding of product purity, a combination of these orthogonal techniques is highly recommended.
References
A Comparative Guide to Confirming Successful Conjugation with Azido-PEG5-acid
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a foundational step in creating advanced therapeutics, diagnostics, and research tools. Azido-PEG5-acid is a bifunctional linker widely used for this purpose, featuring a terminal azide group for "click chemistry" and a carboxylic acid for forming stable amide bonds.[1] Verifying the successful formation of these covalent linkages is critical for downstream applications. This guide provides an objective comparison of key analytical methods for confirming conjugation, complete with experimental protocols and a look at alternative PEGylation reagents.
This compound is typically employed in a two-step process. First, the carboxylic acid is activated (e.g., with EDC) to react with a primary amine on a target molecule, forming an amide bond. Subsequently, the azide group is available for a highly selective and efficient click chemistry reaction with an alkyne-modified molecule.[1][2] This results in the formation of a stable triazole ring, covalently linking the two target molecules.[3][4]
Comparison of Analytical Techniques for Conjugation Confirmation
A multi-faceted analytical approach is often necessary to fully characterize PEGylated bioconjugates. Each technique offers distinct advantages and provides complementary information, from verifying the mass increase to identifying the specific site of conjugation.
| Analytical Method | Information Obtained | Advantages | Disadvantages/Considerations |
| Mass Spectrometry (MS) | - Absolute molecular weight of the conjugate. - Degree of PEGylation (number of PEG units attached). - Confirmation of successful conjugation by mass shift. | - High sensitivity and accuracy. - Provides unambiguous confirmation of covalent modification. - Can identify specific conjugation sites through peptide mapping. | - Polydispersity of some PEGs can complicate spectra. - Requires specialized instrumentation (e.g., MALDI-TOF, ESI-Q-TOF). - Matrix selection and sample preparation can be crucial. |
| NMR Spectroscopy | - Structural confirmation of covalent bond formation via chemical shift changes. - Can monitor reaction kinetics in real-time. - Disappearance of azide/alkyne signals and appearance of triazole proton signal. | - Provides detailed structural information. - Non-destructive. - Quantitative with appropriate standards. | - Lower sensitivity compared to MS. - Complex spectra for large biomolecules can be difficult to interpret. - Requires deuterated solvents and specialized equipment. |
| FTIR Spectroscopy | - Monitors the disappearance of the characteristic azide vibrational band (~2100 cm⁻¹). - Appearance of new peaks in the fingerprint region corresponding to the triazole ring. | - Rapid and effective for monitoring reaction progress. - Relatively simple sample preparation. - Non-destructive. | - Provides functional group information, not detailed structure. - Less sensitive for subtle changes or in complex mixtures. - Can be difficult to quantify the extent of reaction. |
| HPLC | - Separation of conjugated product from unreacted starting materials. - Assessment of product purity. - Quantification of conjugation efficiency. | - Widely available and robust. - Can be used for both analysis and purification. - Different modes (SEC, RP, IEX) provide versatile separation options. | - Indirect confirmation; relies on changes in retention time. - Requires method development for optimal separation. - May require coupling with other detectors (like MS) for definitive identification. |
Experimental Workflows & Logical Diagrams
Visualizing the reaction and analytical process can clarify the steps involved in successful conjugation and confirmation.
References
Comparing the stability of Azido-PEG5-acid conjugates with other linkers.
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates. The linker, the bridge between a biological macromolecule and a payload, must be stable enough to prevent premature payload release in systemic circulation, yet allow for the desired biological activity at the target site. This guide provides an objective comparison of the stability of conjugates formed using Azido-PEG5-acid with other common linkers, supported by experimental data and detailed methodologies.
The this compound linker is a non-cleavable linker that combines the robust characteristics of several chemical moieties: an azide group for highly specific "click chemistry" conjugation, a polyethylene glycol (PEG) spacer for improved solubility and pharmacokinetics, and a carboxylic acid for forming stable amide bonds. The overall stability of a conjugate is a product of the stability of each of its components.
The Stability of this compound Conjugates: A Multipartite Advantage
An this compound linker imparts exceptional stability to conjugates through the robust nature of its constituent parts. The azide terminus allows for the formation of a triazole ring via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, a reaction renowned for its high yield, selectivity, and the chemical inertness of the resulting triazole.[1][2] The carboxylic acid end readily reacts with primary amines to form a highly stable amide bond.[3] The polyethylene glycol (PEG) spacer itself is known for its biocompatibility and stability in biological media.[][5]
The resulting conjugate, therefore, benefits from the cumulative stability of the triazole linkage, the amide bond, and the PEG backbone, making it a superior choice for applications requiring long-term stability in vivo.
Quantitative Comparison of Linker Stability
Direct head-to-head quantitative comparisons of a wide variety of linkers in a single study are challenging to find due to the diversity of applications and experimental conditions. However, by compiling data from various sources, we can establish a reliable comparison of the stability of the linkages typically formed by this compound with other common linker chemistries.
| Linker Type | Linkage Formed | Typical Half-life in Human Plasma | Cleavage Mechanism | Key Stability Characteristics |
| Azido-PEG-Acid | Triazole and Amide | Very High (> 7 days) | Non-cleavable | The triazole ring is exceptionally stable and resistant to enzymatic and hydrolytic degradation. The amide bond is also highly resistant to hydrolysis compared to esters. |
| Thiol-Maleimide | Thiosuccinimide | Variable (can be unstable) | Non-cleavable (but susceptible to retro-Michael reaction) | The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation. |
| Hydrazone | Hydrazone | ~2 days | pH-sensitive (Acid-cleavable) | Designed to be stable at physiological pH (~7.4) but hydrolyzes in acidic environments (pH 4.5-6.5) of endosomes and lysosomes. |
| Disulfide | Disulfide | Variable | Reduction-cleavable | Cleaved in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells than in plasma. |
| Peptide (e.g., Val-Cit) | Amide | High (but cleavable) | Enzyme-cleavable | Stable in plasma but cleaved by specific enzymes like cathepsin B, which are more active in the lysosomal compartment of tumor cells. |
| Ester | Ester | Low to Moderate | Hydrolytic/Enzymatic cleavage | Generally more susceptible to hydrolysis by esterases present in plasma compared to amide bonds. |
Note: The stability of a linker can be significantly influenced by the specific molecular context, including the nature of the conjugated molecules and the surrounding microenvironment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are outlines of key experimental protocols.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a conjugate and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubation: Incubate the test conjugate (e.g., formed using this compound) and a comparator conjugate at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) to stop the reaction and separate the released payload from the plasma proteins.
-
Analysis:
-
Quantification of Released Payload: Analyze the supernatant containing the free payload by liquid chromatography-mass spectrometry (LC-MS).
-
Quantification of Intact Conjugate: Analyze the amount of intact conjugate remaining at each time point. This can be done by various methods, including size-exclusion chromatography (SEC) or affinity chromatography followed by LC-MS.
-
-
Data Analysis: Plot the percentage of intact conjugate or the percentage of released payload over time to determine the half-life of the conjugate in plasma.
Lysosomal Stability/Cleavage Assay
Objective: To confirm that a linker is stable (for non-cleavable linkers) or efficiently cleaved (for cleavable linkers) by lysosomal enzymes.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from a relevant cell line (e.g., a cancer cell line for an antibody-drug conjugate).
-
Incubation: Incubate the test conjugate with the isolated lysosomes at 37°C in an appropriate buffer that mimics the lysosomal environment (e.g., acidic pH).
-
Time Points: Collect aliquots at various time points.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact conjugate and any released payload.
-
Data Analysis: Determine the rate of degradation or cleavage of the linker in the presence of lysosomal enzymes.
Visualizing Stability Concepts
Diagrams can effectively illustrate the key differences in stability between this compound conjugates and other linker types.
Conclusion
The this compound linker provides a highly stable platform for the development of robust bioconjugates. The combination of a stable triazole ring formed via click chemistry and a resilient amide bond results in conjugates that exhibit superior stability in biological media compared to many cleavable and some other non-cleavable linker technologies. This exceptional stability minimizes premature payload release, which can lead to a wider therapeutic window and reduced off-target toxicity. For applications where sustained exposure and conjugate integrity are paramount, the this compound linker represents a state-of-the-art choice for researchers and drug development professionals.
References
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis with Azido-PEG5-acid
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving clinical success. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the ADC's therapeutic index. This guide provides a comparative analysis of polyethylene glycol (PEG) linker lengths on ADC efficacy, with a specific focus on the positioning of Azido-PEG5-acid within this landscape. The following sections, supported by experimental data, will explore the trade-offs between linker length, in vitro potency, pharmacokinetics, and in vivo efficacy.
The incorporation of PEG spacers in ADC linkers is a widely adopted strategy to modulate the physicochemical and pharmacological properties of these complex biotherapeutics.[1] Hydrophilic PEG chains can enhance the solubility of ADCs, particularly those with hydrophobic payloads, thereby preventing aggregation and rapid clearance from circulation.[2] This modification can enable higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[2] However, the length of the PEG chain is a critical parameter that must be optimized to balance improved pharmacokinetics with the potential for reduced cytotoxic potency.[2][3]
Comparative Analysis of PEG Linker Lengths on ADC Performance
The choice of PEG linker length represents a delicate balance between enhancing systemic exposure and maintaining potent cell-killing activity. The optimal length is often specific to the antibody, payload, and target antigen, necessitating empirical evaluation.
In Vitro Cytotoxicity
The effect of PEG linker length on the in vitro cytotoxicity of an ADC can vary depending on the specific ADC design, including the targeting moiety and payload. In some instances, the inclusion of PEG linkers, regardless of length, has shown no significant impact on potency. For example, a study comparing anti-CD30 ADCs with PEG linkers of varying lengths (PEG2, PEG4, PEG8, PEG12, and PEG24) demonstrated comparable IC50 values on CD30+ lymphoma cell lines.
In contrast, other studies have shown that longer PEG chains can negatively impact in vitro cytotoxicity. In a study utilizing miniaturized affibody-based drug conjugates, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, when compared to a conjugate with no PEG linker. This suggests that for certain ADC formats, longer linkers may introduce steric hindrance that can interfere with cellular internalization or payload release.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | Cell Line | IC50 (ng/mL) | Fold Change in Cytotoxicity vs. No PEG | Reference |
| No PEG | Karpas-299 | ~10 | - | |
| PEG2 | Karpas-299 | ~10 | No significant change | |
| PEG4 | Karpas-299 | ~10 | No significant change | |
| PEG8 | Karpas-299 | ~10 | No significant change | |
| PEG12 | Karpas-299 | ~10 | No significant change | |
| PEG24 | Karpas-299 | ~10 | No significant change | |
| No PEG | HER2-positive cells | Not specified | - | |
| 4 kDa PEG | HER2-positive cells | Not specified | 4.5-fold decrease | |
| 10 kDa PEG | HER2-positive cells | Not specified | 22-fold decrease |
Pharmacokinetics (PK)
A primary advantage of incorporating longer PEG linkers is the improvement of an ADC's pharmacokinetic profile. PEGylation increases the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.
One study demonstrated that affibody-based conjugates with 4 kDa and 10 kDa PEG insertions exhibited 2.5-fold and 11.2-fold extensions in plasma half-life, respectively, compared to a conjugate without a PEG linker. This improved PK profile is a key factor in enhancing in vivo efficacy.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics
| Linker | Plasma Half-Life Fold Extension (vs. No PEG) | Reference |
| No PEG | - | |
| 4 kDa PEG | 2.5 | |
| 10 kDa PEG | 11.2 |
In Vivo Efficacy
The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to superior in vivo anti-tumor activity. The prolonged systemic exposure allows for more efficient delivery of the cytotoxic payload to the tumor site.
In a xenograft model using an affibody-based drug conjugate, the version with a 10 kDa PEG linker demonstrated the most significant tumor growth inhibition, despite its reduced in vitro cytotoxicity. This highlights that for some ADCs, the benefits of an extended half-life can outweigh a moderate decrease in direct cell-killing potency.
Table 3: Effect of PEG Linker Length on In Vivo Tumor Growth Inhibition
| Linker | Dosage | Tumor Growth Inhibition | Reference |
| No PEG | 1.5 mg/kg & 0.6 mg/kg | Less effective than PEGylated versions | |
| 4 kDa PEG | 1.5 mg/kg & 0.6 mg/kg | More effective than no PEG | |
| 10 kDa PEG | 1.5 mg/kg & 0.6 mg/kg | Most effective tumor growth inhibition |
This compound in the Context of PEG Linker Length
This compound is a non-cleavable linker containing a 5-unit PEG chain. Based on the trends observed in comparative studies, a PEG5 linker would be categorized as a shorter PEG spacer. As such, it would be expected to offer a balance of properties:
-
Improved Solubility: The PEG5 chain enhances the hydrophilicity of the linker-payload, which can aid in the synthesis of ADCs with hydrophobic drugs and potentially allow for higher DARs.
-
Moderate Impact on Pharmacokinetics: While not as pronounced as longer PEG chains (e.g., 4 kDa or 10 kDa), the PEG5 linker is expected to provide a modest increase in plasma half-life compared to ADCs with no PEG linker.
-
Potentially Preserved In Vitro Potency: Given that shorter PEG chains have been shown to have a minimal impact on in vitro cytotoxicity in some systems, it is plausible that an ADC with a PEG5 linker would retain potent cell-killing activity, similar to its non-PEGylated counterpart.
The non-cleavable nature of the this compound linker means that the payload is released upon lysosomal degradation of the antibody. This mechanism of action is distinct from cleavable linkers and can influence the bystander effect of the ADC.
Experimental Workflows and Signaling Pathways
The development and evaluation of ADCs with varying PEG linker lengths follow a systematic workflow. This process involves the synthesis and characterization of the ADC, followed by in vitro and in vivo testing to determine efficacy and safety.
Caption: General experimental workflow for ADC development and evaluation.
The mechanism of action for many ADCs involves internalization and lysosomal trafficking, leading to the release of the cytotoxic payload, which then induces cell cycle arrest and apoptosis.
Caption: Generalized ADC mechanism of action leading to apoptosis.
Detailed Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is adapted from standard procedures for determining the IC50 of ADCs.
Objective: To determine the concentration of ADC that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87 or CD30-positive Karpas-299)
-
Complete cell culture medium
-
ADCs with different PEG linker lengths
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
In Vivo Efficacy: Xenograft Tumor Model
This protocol is a generalized procedure for evaluating ADC efficacy in a mouse xenograft model.
Objective: To assess the anti-tumor activity of ADCs with different PEG linkers in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Target cancer cell line
-
Matrigel (optional)
-
ADCs with different PEG linker lengths
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5-10 million tumor cells, resuspended in PBS or a mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers with the formula: Volume = (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (n=5-8 mice per group). Administer the ADCs and vehicle control, typically via intravenous injection, at a predetermined dose and schedule (e.g., once weekly for 3 weeks).
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the mice. Body weight loss can be an indicator of toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a demonstrable impact on their therapeutic index. While longer PEG chains generally enhance pharmacokinetic properties and in vivo efficacy, this can come at the cost of reduced in vitro potency. Shorter PEG linkers, such as the PEG5 moiety in this compound, are expected to provide a balance between improved solubility and pharmacokinetics while maintaining high in vitro cytotoxicity. The optimal PEG linker length is context-dependent and must be determined empirically for each specific ADC. The systematic evaluation of a range of PEG linker lengths, as outlined in the experimental workflows, is crucial for the rational design of safe and effective antibody-drug conjugates.
References
Azido-PEG5-Acid: A Superior Alternative to Traditional Crosslinkers in Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and functional biomolecular conjugates for research, diagnostics, and therapeutics. Traditional crosslinkers, while foundational, often present limitations in specificity, solubility, and biocompatibility. Azido-PEG5-acid emerges as a modern alternative, offering significant advantages that address these challenges. This guide provides a comprehensive comparison of this compound with traditional crosslinkers, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of the most appropriate conjugation chemistry.
Executive Summary: Key Advantages of this compound
This compound is a heterobifunctional crosslinker featuring a terminal azide group and a carboxylic acid, connected by a five-unit polyethylene glycol (PEG) spacer. This unique structure provides several key benefits over traditional crosslinkers such as carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS) esters (e.g., DSS, BS3).
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG spacer imparts excellent water solubility to this compound and the resulting conjugates, mitigating the common issue of aggregation seen with hydrophobic traditional crosslinkers.[1][2][3]
-
Increased Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established method to reduce the immunogenicity of proteins and nanoparticles. The PEG spacer in this compound helps to shield the conjugate from the host's immune system, potentially leading to a longer in vivo half-life and reduced adverse immune reactions.[4][5]
-
Greater Specificity and Control through Bioorthogonal Chemistry: The azide group facilitates highly specific and efficient "click chemistry" reactions with alkyne-containing molecules. This bioorthogonal reaction proceeds with high yield under mild conditions and in complex biological media, offering a level of control not achievable with the less specific amine-reactive traditional crosslinkers.
-
Defined Spacer Length for Optimized Conjugate Function: The discrete PEG5 linker provides a defined spacer arm length, allowing for precise control over the distance between the conjugated molecules. This is crucial for maintaining the biological activity and optimizing the function of the final conjugate.
Comparative Performance Data
The following tables summarize the key performance differences between this compound and traditional crosslinkers.
Table 1: Physicochemical and Reactive Properties
| Feature | This compound | Traditional Crosslinkers (EDC, DSS/BS3) |
| Solubility | High in aqueous buffers | Variable; DSS is poorly water-soluble, BS3 and EDC are more soluble |
| Reactive Groups | Azide (-N3) and Carboxylic Acid (-COOH) | EDC: Carbodiimide; DSS/BS3: NHS esters |
| Target Moieties | Alkynes and Primary Amines (-NH2) | Carboxyls (-COOH) and Primary Amines (-NH2) |
| Reaction Chemistry | Click Chemistry (e.g., CuAAC, SPAAC) and Carbodiimide chemistry | Amine acylation, Carbodiimide chemistry |
| Specificity | High (bioorthogonal azide-alkyne reaction) | Lower (reacts with any accessible primary amine or carboxyl group) |
| Spacer Arm | PEG5 (hydrophilic, defined length) | Hydrocarbon chain (hydrophobic, defined length) |
Table 2: Biocompatibility and In Vivo Performance
| Feature | This compound Conjugates | Traditional Crosslinker Conjugates |
| Immunogenicity | Reduced due to PEG shielding | Can be immunogenic |
| In Vivo Half-life | Potentially longer due to reduced clearance | Generally shorter |
| Biocompatibility | Generally high | Can be cytotoxic (e.g., glutaraldehyde) or cause aggregation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Two-Step Protein-Protein Conjugation using this compound
This protocol describes the conjugation of Protein A (containing primary amines) to Protein B (modified to contain an alkyne group).
Materials:
-
Protein A
-
Alkyne-modified Protein B
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Protein A:
-
Add the activated this compound solution to a solution of Protein A in Coupling Buffer. A 20-fold molar excess of the activated linker to the protein is recommended.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Remove excess crosslinker and byproducts using a desalting column, exchanging the buffer to PBS, pH 7.4.
-
-
Click Chemistry Reaction with Protein B:
-
Prepare a fresh solution of 100 mM Sodium Ascorbate in water.
-
Prepare a catalyst solution of 10 mM CuSO4 and 50 mM THPTA in water.
-
To the Azido-PEG5-Protein A conjugate, add Alkyne-modified Protein B in a 1:1 molar ratio.
-
Add the catalyst solution to a final concentration of 1 mM CuSO4 / 5 mM THPTA.
-
Add the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification:
-
Purify the final Protein A-PEG5-Protein B conjugate using size-exclusion chromatography to remove unreacted proteins and reagents.
-
Protocol 2: One-Step Protein Crosslinking using EDC/Sulfo-NHS (for comparison)
Materials:
-
Protein with accessible carboxyl and amine groups
-
EDC
-
Sulfo-NHS
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
-
Reaction Setup:
-
Dissolve the protein in Coupling Buffer.
-
Add EDC to a final concentration of 2-10 mM and Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Remove excess reagents and byproducts using a desalting column.
-
Protocol 3: Protein Crosslinking using DSS/BS3 (for comparison)
Materials:
-
Protein with accessible primary amine groups
-
DSS or BS3
-
Reaction Buffer: PBS, pH 7-9
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
DMSO (for DSS)
-
Desalting columns
Procedure:
-
Crosslinker Preparation:
-
Immediately before use, dissolve DSS in DMSO or BS3 in Reaction Buffer to a concentration of 10-25 mM.
-
-
Crosslinking Reaction:
-
Add the crosslinker solution to the protein solution to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.
-
Incubate for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Remove excess crosslinker and byproducts using a desalting column.
-
Visualizing the Conjugation Pathways
The following diagrams illustrate the chemical reactions and workflows involved in bioconjugation with this compound and traditional crosslinkers.
Conclusion
This compound offers a compelling set of advantages over traditional crosslinkers for a wide range of bioconjugation applications. Its PEGylated structure enhances solubility and biocompatibility while reducing immunogenicity, leading to more stable and effective conjugates. The bioorthogonal reactivity of the azide group provides unparalleled specificity and control over the conjugation process. For researchers aiming to develop sophisticated bioconjugates with improved performance and in vivo characteristics, this compound represents a superior and enabling technology.
References
- 1. This compound, 1425973-16-5 | BroadPharm [broadpharm.com]
- 2. This compound CAS#: 1425973-16-5 [amp.chemicalbook.com]
- 3. tebubio.com [tebubio.com]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of PEG reduces the immunogenicity of biosynthetic gas vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking Azido-PEG5-acid Against Alternative Bioconjugation Techniques
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly impacts the efficacy, stability, and safety of novel therapeutics and research tools. Azido-PEG5-acid, a heterobifunctional linker, has gained prominence for its role in creating stable bioconjugates through a combination of "click chemistry" and amine-reactive coupling. This guide provides an objective, data-driven comparison of this compound's core chemistries with leading alternatives, offering a comprehensive resource for making informed decisions in your bioconjugation endeavors.
This guide will delve into the two reactive functionalities of this compound: the azide group, which participates in azide-alkyne cycloaddition reactions, and the carboxylic acid group, which is typically activated to react with primary amines. Each will be benchmarked against alternative methods, with a focus on quantitative performance metrics, detailed experimental protocols, and visual workflows to illuminate the underlying chemical principles.
The Azide End: A Gateway to "Click Chemistry"
The azide functional group of this compound is a key player in the realm of bioorthogonal chemistry, most notably in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. These "click" reactions are prized for their high efficiency and selectivity. However, a range of alternative bioorthogonal reactions have emerged, each with distinct advantages.
Quantitative Comparison of Azide-Based and Alternative Bioorthogonal Reactions
The choice of a bioorthogonal reaction often hinges on a balance between reaction kinetics, stability of the resulting bond, and biocompatibility. The following table summarizes key quantitative data for prominent bioconjugation techniques.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Resulting Linkage | Key Advantages | Potential Limitations |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 1 - 100 | 1,2,3-Triazole | High reaction rates, high yields.[1][2] | Requires copper catalyst, which can be cytotoxic.[2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | 0.1 - 1 | 1,2,3-Triazole | Copper-free, excellent biocompatibility.[1][2] | Generally slower kinetics than CuAAC, bulkier reagents. |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | up to 10⁶ | Dihydropyridazine | Extremely fast kinetics, highly bioorthogonal. | Tetrazine reagents can have limited stability. |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Strained Alkyne + Nitrone | ~0.034 | Isoxazoline | Copper-free, forms a stable five-membered ring. | Slower kinetics compared to IEDDA and CuAAC. |
| Thiol-ene Reaction | Thiol + Alkene | Variable (fast with photoinitiation) | Thioether | High efficiency, can be initiated with light for spatiotemporal control. | Can be sensitive to oxygen, may require a photoinitiator. |
| Hydrazone Ligation | Hydrazine/Hydrazide + Aldehyde/Ketone | ~0.001 - 1 (can be acid-catalyzed) | Hydrazone | Reversible under acidic conditions, useful for drug delivery. | Resulting bond can be less stable at physiological pH compared to triazoles. |
Visualizing the Pathways: Azide-Alkyne Cycloaddition
The following diagram illustrates the fundamental workflow for a typical bioconjugation experiment utilizing the azide-alkyne cycloaddition chemistry inherent to this compound.
A generalized workflow for bioconjugation using azide-alkyne cycloaddition.
Experimental Protocol: Antibody Labeling via SPAAC
This protocol outlines the conjugation of an alkyne-modified antibody with Azido-PEG5-small_molecule using strain-promoted azide-alkyne cycloaddition.
Materials:
-
DBCO-functionalized antibody (1 mg/mL in PBS, pH 7.4)
-
This compound, pre-conjugated to a small molecule of interest (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Preparation of Antibody: Ensure the DBCO-functionalized antibody solution is free of any amine-containing buffers (e.g., Tris).
-
Reaction Setup: In a microcentrifuge tube, add the DBCO-antibody solution.
-
Addition of Azido-PEG5-Linker: Add a 10-fold molar excess of the Azido-PEG5-small_molecule stock solution to the antibody solution. The final DMSO concentration should be below 5% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using a pre-equilibrated SEC column to remove excess unconjugated small molecule-linker.
-
Characterization: Analyze the purified ADC by SDS-PAGE to confirm conjugation and by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).
The Carboxylic Acid End: Amine-Reactive Coupling
The carboxylic acid terminus of this compound provides a versatile handle for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins. The most common approach involves the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form a stable amide bond.
Quantitative Comparison of Amine-Reactive Chemistries
While NHS ester chemistry is widely used, several other methods exist for coupling carboxylic acids to amines, each with its own performance characteristics.
| Activation Method | Reagents | Optimal pH | Resulting Linkage | Key Advantages | Potential Limitations |
| NHS Ester | N-hydroxysuccinimide | 8.0 - 9.0 | Amide | High reactivity with primary amines, relatively stable intermediate. | Susceptible to hydrolysis in aqueous solutions. |
| TFP/PFP Esters | Tetrafluorophenol / Pentafluorophenol | 7.5 - 8.5 | Amide | More resistant to hydrolysis than NHS esters, leading to potentially higher yields. | Can be more hydrophobic, potentially affecting solubility. |
| Carbodiimides (EDC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (+ NHS) | 4.5 - 5.0 (activation), 7.2 - 8.0 (coupling) | Amide | "Zero-length" crosslinker, versatile for activating carboxyl groups. | Two-step process can be more complex, potential for side reactions. |
| Uronium/Guanidinium Salts (HATU, HBTU) | HATU, HBTU | 7.0 - 8.0 | Amide | Fast reaction rates, high efficiency, especially for sterically hindered amines. | Can be more expensive, potential for side reactions if used in excess. |
Visualizing the Pathways: Amine Coupling via NHS Ester
The following diagram illustrates the two-step process of activating a carboxylic acid with EDC and NHS, followed by conjugation to a primary amine.
The two-step activation and conjugation process for forming an amide bond.
Experimental Protocol: Protein Labeling via NHS Ester Chemistry
This protocol describes the labeling of a protein with this compound by activating the carboxylic acid with EDC and Sulfo-NHS.
Materials:
-
Protein with accessible primary amines (e.g., BSA, 10 mg/mL in MES buffer, pH 6.0)
-
This compound (10 mM in DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (100 mM in water)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) (100 mM in water)
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4) for quenching and purification
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and Sulfo-NHS in MES buffer. A typical molar ratio is 1:2:5 (acid:EDC:Sulfo-NHS).
-
Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated Azido-PEG5-Sulfo-NHS ester solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.
-
Incubate for 2 hours at room temperature.
-
-
Quenching:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 50 mM. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted linker and quenching buffer by SEC using PBS (pH 7.4) as the mobile phase.
-
-
Characterization:
-
Confirm the incorporation of the azide group onto the protein using a downstream click reaction with an alkyne-fluorophore and subsequent analysis by fluorescence imaging or spectroscopy.
-
Conclusion
This compound offers a robust and versatile platform for bioconjugation, leveraging the high efficiency of azide-alkyne click chemistry and the well-established reliability of amine-reactive coupling. However, the selection of the optimal bioconjugation strategy is highly dependent on the specific application. For applications requiring extremely rapid kinetics, IEDDA may be a superior choice. In contexts where copper cytotoxicity is a concern, the strain-promoted variant of azide-alkyne cycloaddition (SPAAC) is the preferred method. Similarly, for the amine-reactive coupling, alternatives such as TFP/PFP esters may offer advantages in terms of stability and yield. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most appropriate bioconjugation technique to advance their scientific and therapeutic development goals.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Azido-PEG5-acid
For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical reagents like Azido-PEG5-acid are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, underscoring our commitment to being your trusted partner in laboratory safety and chemical management.
Understanding the Hazards of this compound
Key Safety Considerations:
-
Explosion Hazard: Organic azides can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[1]
-
Toxicity: Azide compounds are recognized for their toxicity.[1]
-
Incompatible Materials: Avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid. Do not use metal spatulas or allow contact with heavy metals, as this can form highly sensitive and explosive metal azides. Halogenated solvents should also be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineered Controls: All work with this compound and its disposal should be conducted in a properly functioning chemical fume hood. The use of a blast shield is highly recommended, especially when handling larger quantities or performing chemical deactivation.
Quantitative Safety Data
While specific quantitative toxicity data for this compound is limited, the following table summarizes relevant safety information.
| Parameter | Value/Classification | Compound |
| GHS Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Azido-PEG5-CH2CO2-NHS |
| GHS Aquatic Toxicity | Acute Category 1, Chronic Category 1 (Very toxic to aquatic life with long lasting effects) | Azido-PEG5-CH2CO2-NHS |
Disposal Procedures: A Step-by-Step Guide
There are two primary methods for the disposal of this compound:
-
Direct Disposal as Hazardous Waste: This is the most straightforward and often the safest method, particularly for neat material or concentrated solutions.
-
Chemical Deactivation Followed by Disposal: For dilute solutions or when institutional policy allows, chemical deactivation can be performed to render the waste non-hazardous before disposal. The recommended method for deactivating organic azides is through reduction to the corresponding amine, which is a more stable functional group. The Staudinger reduction is a mild and effective method for this transformation.
-
Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated, clearly labeled, and compatible hazardous waste container.
-
Labeling: Label the waste container with "Hazardous Waste," "Azido Compound Waste," and list all chemical constituents, including solvents.
-
Storage: Store the sealed waste container in a cool, well-ventilated area away from incompatible materials, heat sources, and direct sunlight.
-
Arrangement for Pickup: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste.
This protocol is adapted from a procedure for the disposal of 2-azidopyridine and should be performed with caution for this compound. It is advisable to perform this procedure on a small scale first to ensure a controlled reaction.
Experimental Protocol: Staudinger Reduction for this compound Disposal
This procedure details the conversion of the azide functionality in this compound to the more stable amine.
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
Magnetic stir plate and stir bar
-
Round-bottom flask
-
Appropriate hazardous waste container
Procedure:
-
Reaction Setup: In a chemical fume hood and behind a blast shield, place the this compound waste solution in a round-bottom flask equipped with a magnetic stir bar. If the waste is not already in a suitable solvent, dissolve it in a minimal amount of THF or diethyl ether.
-
Initiate Stirring: Begin stirring the solution.
-
Addition of Triphenylphosphine: Slowly and in portions, add triphenylphosphine (approximately 1.1 to 1.5 equivalents relative to the estimated amount of this compound) to the stirring solution at room temperature. The portion-wise addition helps to control the reaction rate and any potential exotherm. You may observe the evolution of nitrogen gas.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide. The reaction is typically complete within a few hours.
-
Hydrolysis: Once the azide is consumed, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the desired amine and triphenylphosphine oxide. Continue stirring for at least one hour to ensure complete hydrolysis.
-
Waste Collection: The resulting mixture, containing the aminated PEG compound, triphenylphosphine oxide, and solvent, should be collected in a designated hazardous waste container.
-
Labeling and Disposal: Clearly label the container with all of its chemical constituents and dispose of it according to your institution's hazardous waste procedures.
Disposal Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the decision-making process for disposal and the chemical transformation involved in the deactivation procedure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
